Iso-PPADS tetrasodium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149017-66-3 | |
| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid (PPADS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid, commonly known as Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). PPADS is a widely utilized pharmacological tool in the study of purinergic signaling. It functions as a non-selective antagonist for a range of P2 purinergic receptors, which are crucial mediators in numerous physiological and pathophysiological processes. This document details its interactions with various P2X and P2Y receptor subtypes, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for assessing its activity, and presents visual representations of its known signaling pathways and experimental workflows.
Core Mechanism of Action
PPADS exerts its biological effects primarily by antagonizing P2 purinergic receptors, a family of receptors activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Its mechanism of inhibition is complex and receptor-subtype dependent, encompassing both competitive and non-competitive antagonism.
1.1. P2X Receptor Antagonism:
PPADS is a potent, non-selective antagonist of several ionotropic P2X receptors, including P2X1, P2X2, P2X3, and P2X5.[1] For these receptors, PPADS is thought to act as a competitive antagonist, binding to the ATP binding site and thereby preventing channel gating. However, for some P2X receptors, evidence suggests a more complex, non-competitive, allosteric mechanism of inhibition. This is characterized by a slow onset of inhibition and a recovery that is not accelerated by the presence of the agonist, suggesting that PPADS may bind to a site distinct from the ATP binding pocket, inducing a conformational change that prevents channel opening.
1.2. P2Y Receptor Antagonism:
PPADS also exhibits antagonist activity at several metabotropic P2Y receptors, including P2Y1, P2Y4, and P2Y13. The antagonism at these G protein-coupled receptors is generally considered to be competitive. For instance, Schild analysis of PPADS antagonism at the P2Y1 receptor has demonstrated a competitive interaction.[2]
1.3. Downstream Signaling Pathways:
By blocking P2 receptor activation, PPADS modulates a variety of downstream signaling cascades. Notably, it has been shown to inhibit the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This inhibition is thought to contribute to its anti-inflammatory effects. Furthermore, PPADS has been demonstrated to reduce the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), neuronal nitric oxide synthase (nNOS), and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]
Quantitative Data
The antagonist potency of PPADS has been quantified for various P2 receptor subtypes using different experimental assays. The following tables summarize the reported IC50 and pA2 values.
| P2X Receptor Subtype | Antagonist Potency (IC50) | Cell/Tissue Type | Assay Method |
| P2X1 | 5-32 nM[5] | Xenopus oocytes | Electrophysiology |
| P2X3 | 22-345 nM[5] | Xenopus oocytes | Electrophysiology |
| P2X2 | Micromolar range | - | Electrophysiology |
| P2X5 | Micromolar range | - | Electrophysiology |
| P2X7 | Micromolar range | - | Electrophysiology |
| P2Y Receptor Subtype | Antagonist Potency (pA2) | Cell/Tissue Type | Assay Method |
| P2Y1 | 6.42 ± 0.33[2] | Bovine Chromaffin Cells | Schild Analysis |
| P2Y13 | 6.3 ± 0.1[6] | 1321N1 astrocytoma cells | Schild Analysis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PPADS.
3.1. Western Blot Analysis for p38 MAPK Phosphorylation
This protocol is adapted from a study investigating the effect of PPADS on p38 MAPK phosphorylation in neutrophils.[3]
-
Cell Treatment:
-
Isolate human neutrophils and resuspend in appropriate culture medium.
-
Pre-treat neutrophils with 30 µM PPADS for 15 minutes at 37°C.
-
Stimulate the cells with the desired agonist (e.g., 500 µM ATP) for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 3% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control (e.g., β-actin) for normalization.
-
3.2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6
This protocol is a general procedure for measuring cytokine levels in cell culture supernatants following treatment with PPADS, based on methodologies from cited literature.[7][8][9]
-
Sample Collection:
-
Culture cells (e.g., HaCaT epidermal cells or macrophages) in appropriate medium.
-
Pre-treat cells with the desired concentration of PPADS for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or γ-irradiation).
-
Collect the cell culture supernatants at various time points and centrifuge to remove cellular debris.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human IL-1β or IL-6 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for human IL-1β or IL-6. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
3.3. Nitric Oxide Synthase (NOS) Expression Analysis
This protocol describes the analysis of iNOS and nNOS protein expression by Western blot following PPADS treatment, as performed in studies on neuropathic pain models.[10]
-
Tissue Homogenization:
-
Sacrifice animals and dissect the brainstem.
-
Immediately freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Follow the general Western blotting procedure as described in section 3.1.
-
Use primary antibodies specific for iNOS and nNOS to detect the respective proteins.
-
Use an appropriate loading control for normalization.
-
Visualizations
4.1. Signaling Pathways
Caption: PPADS inhibits P2X and P2Y receptors, blocking downstream p38 MAPK activation and inflammatory mediator production.
4.2. Experimental Workflow: Western Blot for p38 MAPK Phosphorylation
Caption: Workflow for analyzing p38 MAPK phosphorylation in neutrophils after PPADS treatment.
4.3. Logical Relationship: Competitive vs. Non-Competitive Antagonism
Caption: PPADS exhibits both competitive and non-competitive antagonism depending on the P2 receptor subtype.
References
- 1. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Frontiers | Purinergic Enhancement of Anti-Leishmanial Effector Functions of Neutrophil Granulocytes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Mechanism of γ-Irradiation-Induced IL-6 Production Mediated by P2Y11 Receptor in Epidermal Keratinocytes [jstage.jst.go.jp]
- 8. Blocking P2Y2 purinergic receptor prevents the development of lipopolysaccharide-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autocrine Regulation of UVA-Induced IL-6 Production via Release of ATP and Activation of P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral Purinergic Modulation in Pediatric Orofacial Inflammatory Pain Affects Brainstem Nitroxidergic System: A Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
PPADS as a Purinergic Receptor P2X Antagonist: A Technical Guide
Introduction
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1] It is recognized primarily as a non-selective antagonist of the P2X receptor family, a class of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3] First characterized for its ability to block P2 purinoceptor-mediated responses in tissues like the rabbit vas deferens, PPADS has become instrumental in elucidating the physiological and pathophysiological roles of P2X receptors.[4][5] While it is a potent antagonist at several P2X subtypes, its utility is tempered by a lack of complete selectivity, as it also demonstrates activity at certain P2Y G-protein-coupled purinergic receptors.[3][6][7] This guide provides a comprehensive technical overview of PPADS, including its mechanism of action, pharmacological profile, relevant experimental protocols, and its application in research and drug development.
Mechanism of Action
PPADS inhibits P2X receptor function through a complex, non-competitive mechanism.[3] It does not directly compete with ATP for the orthosteric binding site in a simple competitive manner. Instead, studies suggest that PPADS acts at an allosteric site that is accessible from the extracellular environment.[2][3] This interaction is thought to sterically block the access of ATP to its binding pocket, thereby preventing receptor activation.[8]
The key characteristics of PPADS's mechanism include:
-
Non-competitive Inhibition: PPADS reduces the maximal response to ATP without significantly shifting the agonist's EC50 value.[2]
-
Long-lasting Inhibition: The effects of PPADS are persistent, with a slow onset and offset of receptor inhibition.[2][3] Recovery from inhibition is also slow and can be incomplete.[2]
-
Voltage Independence: The inhibitory action of PPADS is not dependent on the membrane potential.[2]
-
No Open Channel Block: Evidence suggests that PPADS does not act by physically occluding the open ion channel pore.[2][3] Instead, its binding induces a conformational change that prevents channel gating.[8]
Molecular docking and mutagenesis studies have begun to map the PPADS binding site, identifying key positively charged residues within and around the ATP-binding pocket that interact with the negatively charged sulfonate and phosphate groups of PPADS.[8] This interaction stabilizes the receptor in a closed or non-activatable state.
Pharmacological Profile and Potency
PPADS exhibits broad activity across the P2X receptor family but with varying potencies. It is generally most potent at P2X1, P2X2, P2X3, and P2X5 receptors.[6][9][10][11] Its non-selective nature extends to some P2Y receptors, which is a critical consideration in experimental design.[6][10][11]
| Receptor Subtype | Species | IC50 Value (μM) | Reference(s) |
| P2X1 | Human | ~1-3 | [8] |
| Rat | 0.068 | [12] | |
| P2X2 | Human | ~1-2.6 | [9][10][11] |
| P2X3 | Human | ~1-2.6 | [9][10][11] |
| Rat | 0.214 | [12] | |
| P2X4 | Human | ~28-30 | [6][8] |
| P2X5 | Human | ~1-2.6 | [9][10][11] |
| P2X7 | Human | ~1-3 | [8] |
| P2Y1 | - | pA2 = 6 | [6] |
| P2Y2-like | Native | ~900 | [9][10][11] |
| P2Y4 | Recombinant | ~15 | [9][10][11] |
Signaling Pathways and Experimental Workflows
The activation of P2X receptors by ATP initiates a signaling cascade that leads to membrane depolarization and various cellular responses. PPADS acts as an upstream inhibitor of this pathway.
References
- 1. PPADS - Wikipedia [en.wikipedia.org]
- 2. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. PPADS, a novel functionally selective antagonist of P2 purinoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the actions of PPADS, a novel P2x-purinoceptor antagonist, in the guinea-pig isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 7. Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid can antagonize the purinoceptor-mediated inhibition of M-current in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 11. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Bio-Techne [bio-techne.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Structure and Properties of PPADS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling. It functions as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of PPADS, intended to support researchers and professionals in drug development and related scientific fields.
Chemical Structure and Physicochemical Properties
PPADS is a synthetic compound with a molecular structure characterized by a pyridoxal phosphate core linked to an azophenyl disulfonic acid moiety. The tetrasodium salt is the most commonly used form in experimental settings.
Table 1: Physicochemical Properties of PPADS (Tetrasodium Salt)
| Property | Value | Source(s) |
| IUPAC Name | tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | [1] |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [1] |
| Molecular Weight | 599.3 g/mol | [2] |
| Appearance | Orange solid | [3] |
| Solubility in Water | Soluble up to 100 mM | [2][3] |
| λmax | 363, 482 nm |
Mechanism of Action
PPADS exerts its antagonistic effects primarily by competing with ATP for the orthosteric binding site on P2X receptors. This competitive inhibition prevents the conformational changes necessary for channel opening and subsequent cation influx. While it is a non-selective antagonist, PPADS displays varying affinities for different P2X receptor subtypes.
Table 2: Inhibitory Activity of PPADS at P2X and P2Y Receptors
| Receptor Subtype | IC₅₀ Value | Source(s) |
| P2X1 | 68 nM | [4] |
| P2X2 | 1 - 2.6 µM | [5] |
| P2X3 | 214 nM | [4] |
| P2X5 | 1 - 2.6 µM | [5] |
| P2Y2-like (native) | ~0.9 mM | [5] |
| P2Y4 (recombinant) | ~15 mM | [5] |
The binding of PPADS to P2X receptors has been shown to be complex and may involve allosteric modulation in addition to direct competitive antagonism[6].
Downstream Signaling Pathways
By blocking P2X receptor activation, PPADS modulates various downstream signaling cascades. Notably, it has been observed to reduce the production of nitric oxide (NO) by inhibiting nitric oxide synthase (NOS) and to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β)[4].
Experimental Protocols
Determination of Aqueous Solubility
This protocol provides a general method for determining the aqueous solubility of a compound like PPADS.
-
Preparation of Saturated Solution:
-
Add an excess amount of PPADS to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification of Dissolved PPADS:
-
Dilute the supernatant with deionized water to a concentration within the linear range of a suitable analytical method.
-
Measure the concentration of PPADS in the diluted supernatant using a validated analytical technique, such as UV-Vis spectrophotometry at its λmax (363 or 482 nm).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the aqueous solubility of PPADS.
-
Characterization of P2X Receptor Antagonism
The following workflow outlines the key steps in characterizing the antagonistic activity of PPADS on a specific P2X receptor subtype expressed in a cellular system (e.g., HEK293 cells).
Detailed Method for Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 2-5 MΩ filled with an appropriate internal solution.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal with a cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a known concentration of a P2X receptor agonist (e.g., ATP) to elicit an inward current.
-
PPADS Application: Perfuse the cell with a solution containing PPADS for a defined period.
-
Co-application and Measurement: Co-apply the agonist and PPADS and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of PPADS. Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
PPADS remains a valuable pharmacological agent for the investigation of P2X receptor function and its role in various physiological and pathological processes. Its well-defined chemical structure and characterized physicochemical properties, combined with a clear mechanism of action, make it a reliable tool for in vitro and in vivo studies. This guide provides essential technical information to facilitate its effective use in a research and drug development context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
PPADS: A Pyridoxal 5'-Phosphate Derivative as a P2X Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a well-established and widely utilized pharmacological tool in the study of purinergic signaling. A synthetic derivative of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, PPADS has been instrumental in characterizing the physiological and pathophysiological roles of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of PPADS, focusing on its chemical nature, mechanism of action, and the experimental methodologies used to investigate its effects.
Chemical Identity and Structure
PPADS is synthesized from pyridoxal 5'-phosphate, a critical coenzyme in numerous enzymatic reactions.[1] The chemical structure of PPADS features the core pyridoxal 5'-phosphate moiety linked to a phenylazo group with two sulfonic acid substituents.[2][3] This modification confers upon the molecule the ability to act as a potent, albeit non-selective, antagonist at most mammalian P2X receptors.[4][5] The highly negative charge of PPADS, similar to ATP, is a key feature driving its interaction with positively charged residues within the ATP-binding site of P2X receptors.[4]
Mechanism of Action: P2X Receptor Antagonism
PPADS primarily functions as an antagonist of P2X receptors, a family of trimeric cation channels.[4] Its mechanism of action is multifaceted, involving both direct competition with ATP and allosteric modulation of the receptor.
Orthosteric Competition: PPADS acts as an ATP mimetic, competing with the endogenous agonist for its binding site on P2 receptors.[6] Molecular docking studies and mutagenesis experiments have revealed that PPADS interacts with key residues within the ATP-binding pocket, including positively charged amino acids that normally coordinate the triphosphate group of ATP, such as Lys-68 and Lys-309 in the human P2X1 receptor.[4] By occupying this site, PPADS sterically hinders ATP from binding and activating the channel.[4]
Allosteric Modulation: Beyond simple competitive antagonism, PPADS can also induce conformational changes in regions of the P2X receptor adjacent to the ATP-binding site, such as the cysteine-rich head (CRH) region.[4] Some studies suggest a complex, noncompetitive inhibitory mechanism where PPADS produces a long-lasting inhibition that is not dependent on the channel being open.[7][8] This suggests an action at an allosteric site accessible from the extracellular environment, leading to a reduced rate of dissociation when the receptor is in a liganded state.[8]
The following diagram illustrates the proposed mechanism of PPADS action at the P2X receptor.
Caption: Proposed mechanism of PPADS antagonism at P2X receptors.
Quantitative Data: Antagonist Potency
The inhibitory potency of PPADS varies across different P2X receptor subtypes. This differential sensitivity has been a valuable tool for distinguishing the contributions of various P2X receptors in physiological processes. The half-maximal inhibitory concentration (IC50) values are a standard measure of antagonist potency.
| P2X Receptor Subtype | Reported IC50 Values (μM) |
| P2X1 | 0.068[6], 0.8[4], ~1-3[4], 1-2.6[9] |
| P2X2 | ~1-3[4], 1-2.6[9] |
| P2X3 | 0.214[6], ~1-3[4], 1-2.6[9] |
| P2X4 | ~30[4] |
| P2X5 | ~1-3[4], 1-2.6[9] |
| P2X7 | ~1-3[4] |
Experimental Protocols
The characterization of PPADS as a P2X receptor antagonist has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This technique is commonly used to study the function of ion channels, like P2X receptors, expressed in a heterologous system.
Objective: To determine the inhibitory effect of PPADS on ATP-activated currents in oocytes expressing a specific P2X receptor subtype.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.[4]
-
-
Agonist Application: ATP is applied to the oocyte for a short duration (e.g., 3 seconds) using a perfusion system to elicit an inward current.[4] This is repeated at regular intervals to establish a stable baseline response.
-
Antagonist Application: PPADS is bath-perfused for a set period (e.g., 5 minutes) before being co-applied with an EC90 concentration of ATP.[4]
-
Data Analysis: The peak amplitude of the ATP-activated current in the presence and absence of PPADS is measured. Inhibition curves are generated by applying a range of PPADS concentrations to determine the IC50 value.
The following diagram outlines the workflow for TEVC experiments.
Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons
This technique allows for the study of ion channel activity in native cells that endogenously express P2X receptors.
Objective: To characterize the inhibition of native ATP-activated currents by PPADS in primary sensory neurons.
Methodology:
-
Cell Preparation: Dorsal root ganglia are dissected and enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.
-
Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the membrane of a DRG neuron.
-
Gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
A brief, strong suction pulse is applied to rupture the cell membrane, establishing the whole-cell configuration.
-
-
Data Acquisition: The neuron is voltage-clamped, and membrane currents are recorded.
-
Drug Application: ATP and PPADS are applied to the cell using a perfusion system. PPADS is typically pre-applied for 5-30 seconds before co-application with ATP.[7]
-
Analysis: The effect of PPADS on the amplitude and kinetics of the ATP-activated current is analyzed. Concentration-response curves are generated to determine the IC50 of PPADS.[7]
Downstream Signaling Pathways
Activation of P2X receptors by ATP initiates a cascade of intracellular signaling events. PPADS, by blocking these receptors, can inhibit these downstream pathways. P2X receptor activation, particularly P2X7, can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as Rho kinase and caspases, which can ultimately lead to apoptosis or necrosis.[10] Furthermore, P2X7 receptor activation on immune cells like microglia can trigger a potent inflammatory response.[10] By antagonizing these receptors, PPADS can mitigate these downstream effects.
The diagram below depicts a simplified signaling pathway downstream of P2X receptor activation that can be inhibited by PPADS.
Caption: Simplified P2X receptor downstream signaling inhibited by PPADS.
Conclusion
PPADS, as a pyridoxal 5'-phosphate derivative, remains a cornerstone in purinergic signaling research. Its ability to antagonize a broad spectrum of P2X receptors has provided invaluable insights into their function in health and disease. While the development of more subtype-selective antagonists is ongoing, the well-characterized nature of PPADS, coupled with established experimental protocols, ensures its continued relevance as a critical tool for researchers, scientists, and drug development professionals in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Azo Dye Structure of PPADS: A P2X Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a widely utilized antagonist of P2X purinergic receptors. This document delves into the core chemical structure of PPADS, its mechanism of action, and its selectivity profile. Detailed experimental protocols for key assays and visual representations of signaling pathways are included to facilitate a deeper understanding for researchers in pharmacology and drug development.
The Azo Dye Structure of PPADS
PPADS is a synthetic compound characterized by its azo dye structure.[1] The core of the molecule consists of a pyridoxal phosphate moiety linked to a disulfonated azophenyl group via an azo bond (-N=N-).[2] This distinct chemical architecture is crucial for its interaction with P2X receptors.
Chemical Structure:
-
IUPAC Name: 4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate[3]
-
Molecular Formula: C₁₄H₁₄N₃O₁₂PS₂[4]
-
Molecular Weight: 511.37 g/mol [4]
The presence of the negatively charged phosphate and sulfonate groups contributes to the molecule's overall anionic nature, which is a key feature for its binding to the positively charged residues within the ATP-binding pocket of P2X receptors.[4]
Mechanism of Action: P2X Receptor Antagonism
PPADS functions as a non-selective antagonist of several P2X receptor subtypes.[5] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP), leading to an influx of cations (Na⁺ and Ca²⁺) and subsequent cellular depolarization.[6][7] PPADS exerts its inhibitory effect by competing with ATP for the binding site on the receptor, thereby preventing channel activation.[8] While initially considered a competitive antagonist, further studies have revealed a more complex, non-competitive, and slowly reversible mechanism of inhibition for some P2X subtypes.[9][10]
The interaction of PPADS with the P2X receptor is thought to involve electrostatic interactions between the anionic groups of PPADS and cationic amino acid residues in the ATP-binding pocket of the receptor.[4]
Quantitative Data: Receptor Selectivity Profile
The inhibitory potency of PPADS varies across different P2X and P2Y receptor subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for PPADS against a range of human P2 receptors.
| Receptor Subtype | IC₅₀ |
| P2X1 | 68 nM - 2.6 µM[8] |
| P2X2 | ~1 - 3 µM[4] |
| P2X3 | 214 nM - 2.6 µM[8] |
| P2X4 | ~30 µM[4] |
| P2X5 | ~1 - 3 µM[4] |
| P2X7 | ~1 - 3 µM[4] |
| P2Y1 | pA₂ = 6[11] |
| P2Y2-like | ~0.9 mM |
| P2Y4 | ~15 mM |
Experimental Protocols
Radioligand Binding Assay for P2X Receptors
This protocol outlines a method to determine the binding affinity of PPADS for a specific P2X receptor subtype using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the P2X receptor of interest
-
Radioligand (e.g., [³H]α,β-methylene ATP)[5]
-
PPADS
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2X receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding)
-
50 µL of varying concentrations of PPADS
-
50 µL of a fixed concentration of the radioligand
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of PPADS and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calcium Influx Assay
This protocol describes a method to functionally assess the inhibitory effect of PPADS on P2X receptor activation by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the P2X receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[12]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP (agonist)
-
PPADS
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells expressing the target P2X receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye in HBSS at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Compound Addition: Add varying concentrations of PPADS to the wells and incubate for a short period.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Add a fixed concentration of ATP to the wells to stimulate the P2X receptors.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the percentage of inhibition of the ATP-induced calcium response against the concentration of PPADS to determine the IC₅₀ value.
Whole-Cell Electrophysiology
This protocol details the use of the whole-cell patch-clamp technique to measure the effect of PPADS on the ion channel currents mediated by P2X receptors.
Materials:
-
Cells expressing the P2X receptor of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP)
-
ATP (agonist)
-
PPADS
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be in the range of 3-7 MΩ when filled with the internal solution.
-
Cell Patching: Under microscopic observation, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a short pulse of ATP to the cell to evoke an inward current through the P2X receptors.
-
Antagonist Application: Perfuse the cell with a solution containing PPADS for a defined period.
-
Co-application: Apply ATP in the presence of PPADS and record the resulting current.
-
Washout: Wash out PPADS and re-apply ATP to assess the reversibility of the inhibition.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of PPADS. Plot the percentage of inhibition against the PPADS concentration to determine the IC₅₀.
Visualizations of Signaling Pathways and Experimental Workflows
P2X Receptor Signaling Pathways
Activation of P2X receptors leads to the influx of Na⁺ and Ca²⁺, triggering various downstream signaling cascades depending on the specific receptor subtype and cell type.
Caption: P2X1 receptor signaling pathway leading to smooth muscle contraction.
Caption: P2X3 receptor signaling in sensory neurons mediating pain sensation.
References
- 1. sophion.com [sophion.com]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Probing Purinergic Signaling: A Technical Guide to the Basic Research Applications of PPADS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has been a cornerstone pharmacological tool for the elucidation of purinergic signaling pathways for several decades. As a non-selective antagonist of P2 purinergic receptors, PPADS has been instrumental in characterizing the physiological and pathophysiological roles of extracellular nucleotides, primarily adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the basic research applications of PPADS, with a focus on its mechanism of action, selectivity profile, and its use in key experimental paradigms. Detailed experimental protocols for electrophysiological, intracellular calcium, and in vivo pain assays are provided to facilitate its practical application in the laboratory. Furthermore, this guide presents a summary of the quantitative data on PPADS's inhibitory activity and visualizes its impact on P2 receptor signaling pathways, offering a valuable resource for researchers in pharmacology, neuroscience, immunology, and drug discovery.
Introduction to PPADS and Purinergic Signaling
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, is a fundamental communication system in virtually all tissues and organ systems. The P2 receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). The diverse array of P2 receptor subtypes and their widespread expression underscore their importance in a multitude of physiological processes, including neurotransmission, inflammation, muscle contraction, and cell proliferation.
PPADS is a non-selective P2 receptor antagonist that has been widely used to investigate the roles of these receptors. It acts as a competitive antagonist at many P2X and some P2Y receptor subtypes, effectively blocking the physiological responses elicited by ATP and other nucleotides. Its broad-spectrum activity, while a limitation for studying specific receptor subtypes, makes it an invaluable tool for determining the overall contribution of P2 receptor signaling in a given biological system.
Data Presentation: Inhibitory Profile of PPADS
The inhibitory potency of PPADS varies across different P2 receptor subtypes and species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PPADS for a range of human P2 receptors, providing a quantitative basis for its application in experimental design.
| Receptor Subtype | IC50 (μM) | Notes |
| P2X1 | 0.068 - 1.0 | High affinity |
| P2X2 | 1.0 - 4.0 | Moderate affinity |
| P2X3 | 0.214 - 4.0 | Moderate to high affinity |
| P2X4 | ~28 - 30 | Low affinity |
| P2X5 | 1.0 - 4.0 | Moderate affinity |
| P2X7 | 1.0 - 4.0 | Moderate affinity |
| P2Y1 | ~6.0 | pA2 value of 6 |
| P2Y2 | ~900 | Low affinity |
| P2Y4 | ~15 | Moderate affinity |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing PPADS to investigate purinergic signaling.
Electrophysiological Analysis of P2X Receptor Antagonism
Objective: To characterize the inhibitory effect of PPADS on ATP-gated ion channels (P2X receptors) using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably or transiently expressing the P2X receptor subtype of interest.
-
Standard extracellular solution: 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.3, ~300 mOsm.
-
Standard intracellular solution: 145 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3, ~290 mOsm.
-
ATP stock solution (100 mM in water, pH 7.3).
-
PPADS stock solution (10 mM in water).
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture HEK293 cells expressing the target P2X receptor on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the standard extracellular solution.
-
Prepare patch pipettes by filling them with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a brief pulse of ATP (e.g., 1-100 µM for 2 seconds) to elicit an inward current. Record the peak current amplitude.
-
Wash the cell with the extracellular solution until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of PPADS (e.g., 0.1 µM to 100 µM) for 2-5 minutes by adding it to the perfusion solution.
-
Co-apply the same concentration of ATP in the presence of PPADS and record the peak inward current.
-
Wash out PPADS and re-apply ATP to ensure reversibility of the block.
-
Construct a concentration-response curve for PPADS inhibition and calculate the IC50 value.
Intracellular Calcium Imaging of P2Y Receptor Antagonism
Objective: To measure the inhibitory effect of PPADS on Gq-coupled P2Y receptor-mediated intracellular calcium mobilization.
Materials:
-
Astrocytoma cells (e.g., 1321N1) endogenously expressing the P2Y receptor of interest.
-
Fura-2 AM or other suitable calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
ATP or UTP stock solution (1 mM in water).
-
PPADS stock solution (10 mM in water).
-
Fluorescence microscope with an imaging system capable of ratiometric calcium measurement (excitation at 340 nm and 380 nm, emission at 510 nm).
Procedure:
-
Plate cells on glass-bottom dishes.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Stimulate the cells with an agonist (e.g., 10 µM ATP or UTP) and record the change in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.
-
Wash the cells with HBSS until the fluorescence ratio returns to baseline.
-
Pre-incubate the cells with PPADS (e.g., 1 µM to 1 mM) for 5-10 minutes.
-
Re-stimulate the cells with the same concentration of agonist in the presence of PPADS and record the calcium response.
-
Analyze the data by measuring the peak fluorescence ratio change and compare the response in the absence and presence of PPADS to determine the extent of inhibition.
In Vivo Assessment of Analgesia using the Acetic Acid-Induced Writhing Test
Objective: To evaluate the analgesic effect of PPADS in a model of visceral pain.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Acetic acid solution (0.6% in saline).
-
PPADS solution in saline.
-
Vehicle control (saline).
-
Positive control (e.g., indomethacin, 10 mg/kg).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Observation chambers.
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide the mice into groups (e.g., vehicle, PPADS at different doses, positive control).
-
Administer PPADS (e.g., 10, 25, 50 mg/kg, i.p.) or the vehicle/positive control to the respective groups.
-
After a pre-treatment period (e.g., 30 minutes), administer acetic acid (10 mL/kg, i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-minute period.
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
Visualization of PPADS's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by PPADS.
PPADS Inhibition of P2X Receptor Signaling
Caption: PPADS competitively antagonizes ATP binding to P2X receptors, preventing ion influx.
PPADS Inhibition of Gq-Coupled P2Y Receptor Signaling
Caption: PPADS blocks Gq-coupled P2Y receptors, inhibiting PLC-mediated signaling.
Experimental Workflow for Assessing PPADS Analgesia
Caption: Workflow for the acetic acid-induced writhing test to evaluate PPADS's analgesic effects.
Conclusion
PPADS remains a pivotal pharmacological agent in the study of purinergic signaling. Its broad antagonist profile allows for the initial identification of P2 receptor involvement in diverse biological processes. This technical guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. While the development of more selective P2 receptor antagonists has refined our understanding of individual receptor subtypes, PPADS continues to be an essential tool for the initial exploration and characterization of purinergic signaling pathways in both health and disease. Careful consideration of its selectivity profile, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of this ubiquitous signaling system.
PPADS Selectivity Profile for P2X Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized, non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] P2X receptors are trimeric channels composed of seven distinct subunits (P2X1-P2X7) that can form both homomeric and heteromeric assemblies.[1][3][4] These receptors are integral to a vast array of physiological processes, including neurotransmission, smooth muscle contraction, inflammation, and pain signaling.[5][6] Consequently, understanding the selectivity profile of antagonists like PPADS across the various P2X receptor subtypes is crucial for dissecting their physiological roles and for the development of more targeted therapeutics.
This technical guide provides a comprehensive overview of the selectivity profile of PPADS for P2X receptor subtypes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of PPADS
The inhibitory potency of PPADS varies across the different P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for PPADS at various human (h) and rat (r) P2X receptor subtypes. It is important to note that PPADS also exhibits activity at some P2Y receptor subtypes, albeit generally at higher concentrations.[7]
| Receptor Subtype | Species | IC50 (μM) | Notes |
| P2X1 | Human | ~1 - 3 | High sensitivity.[1] PPADS analogs show even greater potency, with IC50 values in the nanomolar range.[7] |
| P2X1 | Rat | 0.068 (68 nM) | High sensitivity.[8] |
| P2X2 | Human | ~1 - 3 | High sensitivity.[1] |
| P2X2/3 (heteromer) | Rat | ~0.1 | High sensitivity, with slow association and dissociation kinetics.[9] |
| P2X3 | Human | ~1 - 3 | High sensitivity.[1] |
| P2X3 | Rat | 0.214 (214 nM) | High sensitivity.[8] |
| P2X4 | Human | ~30 | Lower sensitivity compared to other subtypes.[1] |
| P2X4 | Rat | Insensitive | The rat P2X4 receptor is notably insensitive to PPADS.[1] |
| P2X5 | Human | ~1 - 3 | High sensitivity.[1] |
| P2X7 | Human | ~1 - 3 | High sensitivity.[1] |
Mechanism of Action
PPADS acts as a non-competitive antagonist at P2X receptors.[2] It is a highly negatively charged molecule that is thought to bind to a site that overlaps with the ATP binding pocket, thereby sterically hindering the access of the agonist ATP.[1] The binding of PPADS is believed to be driven by electrostatic interactions between its negatively charged sulfonate and phosphate groups and positively charged residues within the receptor's binding site.[1] Studies have indicated that PPADS can inhibit P2X receptor function in a complex manner, potentially involving an allosteric site.[10] Its inhibitory action is often long-lasting due to slow dissociation rates from the receptor.[9][10]
P2X Receptor Signaling Pathway
Upon activation by extracellular ATP, P2X receptors, which are ligand-gated ion channels, undergo a conformational change that opens an intrinsic channel pore.[11][12] This allows the influx of cations, primarily Na+ and Ca2+, and the efflux of K+, leading to depolarization of the cell membrane and an increase in intracellular calcium concentration.[12] This elevation in intracellular Ca2+ can then trigger a variety of downstream signaling cascades, influencing cellular processes such as neurotransmitter release, muscle contraction, and gene expression.[11][12]
Caption: General signaling pathway of P2X receptors upon ATP binding.
Experimental Protocols
The determination of the inhibitory potency of PPADS on P2X receptors is typically carried out using electrophysiological techniques. The whole-cell patch-clamp and two-electrode voltage clamp (TEVC) methods are commonly employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the channels of P2X receptors expressed in cultured cells, such as dorsal root ganglion (DRG) neurons or human embryonic kidney (HEK) cells.[2]
Methodology:
-
Cell Preparation: Cells expressing the P2X receptor subtype of interest are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: The P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to the cell to evoke an inward current.
-
Antagonist Application: To determine the IC50, various concentrations of PPADS are co-applied with the agonist, and the resulting inhibition of the agonist-evoked current is measured.[2]
-
Data Analysis: The concentration-response curve for PPADS inhibition is plotted, and the IC50 value is calculated.
Caption: Workflow for whole-cell patch-clamp experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is well-suited for studying P2X receptors that have been heterologously expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the P2X receptor subunit(s) of interest. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The oocyte membrane potential is clamped at a desired holding potential.
-
Drug Application: Agonist and antagonist solutions are applied to the oocyte via the perfusion system.
-
Data Acquisition and Analysis: The agonist-evoked currents in the absence and presence of different concentrations of PPADS are recorded and analyzed to determine the IC50 value, similar to the whole-cell patch-clamp method.
Conclusion
PPADS remains a valuable pharmacological tool for the study of P2X receptors. However, its lack of selectivity among most P2X subtypes necessitates careful interpretation of experimental results. The data and protocols presented in this guide offer a foundational understanding of the interaction of PPADS with P2X receptors, which is essential for researchers in the field of purinergic signaling and for those involved in the development of next-generation, subtype-selective P2X receptor modulators.
References
- 1. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X receptor-mediated purinergic sensory pathways to the spinal cord dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular physiology of P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Exploratory Studies on PPADS Off-Target Effects: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a well-established, non-selective antagonist of P2 purinergic receptors, widely utilized as a pharmacological tool to investigate the roles of these receptors in various physiological and pathological processes. While its activity at P2X and P2Y receptors is extensively documented, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for assessing its potential therapeutic liabilities. This technical guide provides an in-depth exploration of the known off-target interactions of PPADS, presenting quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the involved signaling pathways.
Data Presentation: On-Target and Off-Target Activities of PPADS
The following tables summarize the quantitative data on the inhibitory activities of PPADS against its primary (on-target) purinergic receptors and its known off-target proteins.
Table 1: On-Target Activity of PPADS against Purinergic Receptors
| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |
| P2X1 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |
| P2X2 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |
| P2X3 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |
| P2X5 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |
| P2Y1 | Native | Functional Assay | pA2 | 6 | |
| P2Y2-like | Native | Functional Assay | IC50 | ~0.9 µM | [1][2] |
| P2Y4 | Recombinant | Functional Assay | IC50 | ~15 µM | [1][2] |
Table 2: Off-Target Activity of PPADS
| Off-Target Protein Family | Specific Target | Assay Type | Parameter | Value | Reference(s) |
| Signal Transducer and Activator of Transcription (STAT) | STAT1 | Fluorescence Polarization | IC50 | 87.4 ± 6.6 µM | [3] |
| STAT3 | Fluorescence Polarization | IC50 | 22.6 ± 1.6 µM | [3] | |
| STAT4 | Fluorescence Polarization | IC50 | 2.2 ± 0.2 µM | [3] | |
| STAT5a | Fluorescence Polarization | IC50 | 1.5 ± 0.2 µM | [3] | |
| STAT5b | Fluorescence Polarization | IC50 | 2.0 ± 0.3 µM | [3] | |
| STAT6 | Fluorescence Polarization | IC50 | 20.1 ± 4.6 µM | [3] | |
| Ion Exchanger | Na+/Ca2+ Exchanger (reverse mode) | Functional Assay (Ca2+ influx) | - | Similar potency and efficacy to KB-R7943 at 1-30 µM | [1] |
Key Off-Target Signaling Pathways
Inhibition of the JAK/STAT Signaling Pathway
PPADS has been identified as an inhibitor of several members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[3] This off-target activity can significantly impact cellular processes regulated by the JAK/STAT signaling cascade, which is crucial for cytokine and growth factor signaling. The binding of PPADS to STAT proteins, particularly STAT4 and STAT5, is thought to interfere with their SH2 domain-mediated dimerization, a critical step for their activation and subsequent translocation to the nucleus to regulate gene transcription.
Inhibition of the Na+/Ca2+ Exchanger (Reverse Mode)
PPADS has been shown to inhibit the reverse mode of the Na+/Ca2+ exchanger (NCX).[1] In this mode, the NCX facilitates the influx of Ca2+ into the cell in exchange for Na+ efflux. This process is particularly important in excitable cells and can contribute to Ca2+ overload under certain pathological conditions. By blocking this mode of the NCX, PPADS can alter intracellular Ca2+ homeostasis, an effect independent of its actions on purinergic receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental conditions.
Fluorescence Polarization (FP) Assay for STAT Inhibition
This assay measures the ability of PPADS to disrupt the interaction between a STAT protein's SH2 domain and a phosphotyrosine-containing peptide probe.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant STAT protein of interest in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).
-
Synthesize or obtain a fluorescently labeled phosphopeptide corresponding to the STAT SH2 domain binding motif (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2 for STAT3). Prepare a stock solution in the assay buffer.
-
Prepare a serial dilution of PPADS in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the STAT protein to a final concentration of 10-100 nM.
-
Add the PPADS dilutions to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the fluorescent peptide probe to a final concentration of 5-20 nM.
-
Incubate the plate in the dark at room temperature for 1-2 hours to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the anisotropy or polarization values.
-
Plot the percentage of inhibition against the logarithm of the PPADS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for STAT Interaction
This assay is another method to quantify the inhibition of STAT protein-protein interactions by PPADS, offering high sensitivity and low background.
Methodology:
-
Reagent Preparation:
-
Use tagged recombinant STAT proteins (e.g., GST-STAT and His-STAT).
-
Prepare solutions of HTRF donor-labeled anti-tag antibody (e.g., anti-GST-Lumi4-Tb) and acceptor-labeled anti-tag antibody (e.g., anti-His-d2) in the HTRF detection buffer.
-
Prepare a serial dilution of PPADS.
-
-
Assay Procedure:
-
In a 384-well, low-volume, white microplate, add the tagged STAT proteins.
-
Add the PPADS dilutions and vehicle controls.
-
Add the HTRF antibody mixture.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).
-
Determine the IC50 value as described for the FP assay.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of PPADS to its target proteins within a cellular context by measuring changes in the thermal stability of the target protein.[3]
Methodology:
-
Cell Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat the cells with various concentrations of PPADS or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of PPADS indicates target engagement and stabilization.
-
Conclusion
This technical guide provides a comprehensive overview of the known off-target effects of PPADS, with a focus on its interactions with STAT proteins and the Na+/Ca2+ exchanger. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to aid researchers in designing and interpreting experiments using PPADS, fostering a more complete understanding of its pharmacological profile. It is imperative for researchers to consider these off-target activities to avoid misinterpretation of experimental outcomes and to ensure the robust and reliable use of PPADS as a pharmacological tool. Further exploratory studies, such as broad kinome profiling and comprehensive safety pharmacology screens, would be beneficial for a more complete characterization of the off-target landscape of PPADS.
References
- 1. PPADS, a P2X receptor antagonist, as a novel inhibitor of the reverse mode of the Na⁺/Ca²⁺ exchanger in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using PPADS in Patch-Clamp Electrophysiology for P2X Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3][4] These receptors are trimeric cation channels permeable to Na+, K+, and Ca2+, and are widely expressed in various tissues, playing crucial roles in physiological processes such as neurotransmission, inflammation, and pain sensation.[3] The seven mammalian P2X subtypes (P2X1-7) have become significant targets for drug development.[5]
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used, non-selective antagonist of P2X receptors.[5][6] Although it also exhibits activity at some P2Y receptor subtypes at higher concentrations, it remains an invaluable pharmacological tool for characterizing P2X receptor function, differentiating purinergic signaling pathways, and validating P2X receptors as therapeutic targets.[6][7] These application notes provide detailed protocols and data for utilizing PPADS in patch-clamp electrophysiology studies of P2X receptors.
Mechanism of Action
PPADS functions primarily as a competitive antagonist, acting as an ATP mimetic that competes for the agonist binding site on P2 receptors.[8] Structural and mutagenesis studies have shown that the PPADS binding site overlaps with the orthosteric ATP-binding site.[3][9] The negatively charged phosphate and sulfonate groups on PPADS are thought to interact with positively charged residues within the receptor's binding pocket, thereby sterically blocking ATP access and preventing channel activation.[9] In some neuronal preparations, PPADS can exhibit a complex, non-competitive inhibition with a slow onset and recovery, suggesting an action at an allosteric site that reduces the dissociation rate from the ATP-liganded channel.[6][10]
Data Presentation: Antagonist Potency
The inhibitory potency of PPADS varies across different P2X receptor subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values for PPADS and its analogs against key P2X receptors, providing a basis for experimental design and data interpretation.
Table 1: IC50 Values of PPADS for P2X Receptor Subtypes
| Receptor Subtype | Species/Cell Type | IC50 Value | Reference(s) |
| P2X1 | Recombinant | 68 nM | [7][8] |
| P2X3 | Recombinant | 214 nM | [7][8] |
| P2X1, P2X2, P2X3, P2X5, P2X7 | Human (recombinant) | ~1 - 3 µM | [9] |
| P2X4 | Human (recombinant) | ~30 µM | [9] |
| P2X (native) | Bullfrog DRG Neurons | 2.5 µM | [6][10] |
Table 2: Comparative IC50 Values of PPADS Analogs at P2X1 and P2X3 Receptors [7]
| Compound | P2X1 IC50 (nM) | P2X3 IC50 (nM) |
| PPADS | 68 | 214 |
| iso-PPADS | 32 | 345 |
| MRS 2159 | 9 | 118 |
| MRS 2284 | 7 | 139 |
| MRS 2257 | 5 | 22 |
Data derived from studies on P2X receptors expressed in Xenopus oocytes.[7]
Visualizations
P2X Receptor Signaling and Inhibition by PPADS
Caption: P2X receptor activation by ATP and competitive inhibition by PPADS.
Experimental Workflow for Patch-Clamp Analysis
Caption: Standard workflow for evaluating PPADS antagonism using whole-cell patch-clamp.
Logical Relationship of PPADS Selectivity
Caption: Relative potency of PPADS across different P2X receptor subtypes.
Experimental Protocols
This section provides a generalized protocol for investigating the inhibitory effect of PPADS on ATP-activated currents in HEK293 cells heterologously expressing a P2X receptor subtype.
Cell Preparation and Transfection
-
Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Plate cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of recording.
-
Transfection: Transiently transfect the cells with a plasmid encoding the P2X receptor subtype of interest using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.
-
Incubation: Use the cells for patch-clamp recording 24-48 hours post-transfection.[4]
Solutions and Reagents
-
Standard Extracellular (Bath) Solution:
-
Standard Intracellular (Pipette) Solution:
-
Stock Solutions:
-
Prepare a 100 mM stock solution of ATP in deionized water. Adjust pH to 7.3 with NaOH.[4]
-
Prepare a 10 mM stock solution of PPADS in deionized water.
-
Store all stock solutions in aliquots at -20°C. Dilute to final working concentrations in the extracellular solution on the day of the experiment.
-
Whole-Cell Patch-Clamp Recording
-
Setup: Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber continuously with the extracellular solution (~1-2 mL/min).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.[6]
-
Seal Formation: Under voltage-clamp mode, approach a single, healthy-looking (ideally fluorescent) cell with the patch pipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Recording: Hold the cell at a membrane potential of -60 mV.[6] Allow the cell to stabilize for a few minutes. Monitor access resistance and compensate by 50-70%.[6] Discard the cell if the access resistance is unstable or exceeds 15 MΩ.
Experimental Procedure for Antagonism
-
Control Response: Obtain a control response by applying a near-maximal concentration (e.g., EC90) of ATP for 2-5 seconds using a rapid solution exchange system. Record the peak inward current.
-
Washout: Wash the cell with the standard extracellular solution for at least 2-5 minutes, or until the current returns to the baseline, to allow for receptor recovery from desensitization.
-
Antagonist Incubation: Perfuse the cell with a specific concentration of PPADS in the extracellular solution for 1-3 minutes prior to ATP application.
-
Inhibition Measurement: While continuing to perfuse with PPADS, co-apply the same concentration of ATP used for the control response. Record the inhibited peak inward current.
-
Concentration-Response Curve: Repeat steps 2-4 with varying concentrations of PPADS to generate a concentration-response curve.
-
Data Analysis: Calculate the percentage of inhibition for each PPADS concentration relative to the control ATP response. Fit the data to a logistic function to determine the IC50 value for PPADS.
Application Notes and Considerations
-
Selectivity: PPADS is not entirely selective for P2X receptors and can inhibit P2Y1 receptors at higher concentrations.[7] It is crucial to use the lowest effective concentration possible and to be aware of potential off-target effects, especially in tissues with mixed purinergic receptor expression.
-
Kinetics: The inhibitory action of PPADS can be slow to develop and slow to reverse upon washout.[7] Ensure adequate pre-incubation times for the antagonist to reach equilibrium at the receptor.
-
Ecto-ATPase Inhibition: PPADS can inhibit ecto-ATPases, the enzymes that degrade extracellular ATP.[7] This can lead to an accumulation of ATP at the receptor, potentially underestimating the true antagonist potency of PPADS. This effect should be considered when interpreting results.
-
Subtype Variability: As shown in Table 1, the potency of PPADS varies significantly between P2X subtypes. It is highly potent at P2X1 and P2X3 receptors but very weak at P2X4 receptors, a property that can be exploited to pharmacologically distinguish between these subtypes.[3][9]
-
Drug Development: While PPADS itself has limited therapeutic potential due to its poor selectivity and pharmacokinetic properties, it serves as a critical template for the development of more potent and subtype-selective P2X receptor antagonists.[5][7] Several PPADS analogs, such as MRS 2257, have been synthesized with improved potency at P2X1 and P2X3 receptors.[7]
References
- 1. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists | eLife [elifesciences.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for In Vitro Calcium Imaging Assays Using PPADS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized, albeit non-selective, antagonist of P2 purinergic receptors. These receptors, activated by extracellular nucleotides like ATP and ADP, are crucial in a myriad of physiological processes, making them attractive targets for drug discovery. In vitro calcium imaging assays are a cornerstone for studying P2 receptor function and for screening potential modulators. This document provides detailed application notes and protocols for the effective use of PPADS in such assays.
PPADS primarily acts as a non-competitive antagonist at P2X receptors and also exhibits inhibitory effects on certain P2Y receptors. However, it is crucial to acknowledge that PPADS can have off-target effects, including the potential inhibition of inositol 1,4,5-trisphosphate (InsP3)-mediated calcium release from intracellular stores. Therefore, careful experimental design and data interpretation are paramount when using this tool compound.
Data Presentation
The inhibitory potency of PPADS varies across different P2 receptor subtypes and experimental conditions. The following tables summarize key quantitative data from the literature to aid in experimental design and data interpretation.
Table 1: Inhibitory Potency (IC50) of PPADS on P2X Receptors
| P2X Receptor Subtype | Cell Type | Assay Method | Agonist | PPADS IC50 | Reference |
| P2X1 | Recombinant | Electrophysiology | ATP | 68 nM | [1] |
| P2X3 | Recombinant | Electrophysiology | ATP | 214 nM | [1] |
| P2X Receptor | Bullfrog DRG Neurons | Electrophysiology | ATP (2.5 µM) | 2.5 ± 0.03 µM | |
| ATP-induced rapid current | Mouse Cortical Astrocytes | Electrophysiology | ATP (3 µM) | 0.7 ± 0.5 µM | [2] |
| ATP-induced slow current | Mouse Cortical Astrocytes | Electrophysiology | ATP (3 µM) | 8.6 ± 0.9 µM | [2] |
Table 2: Inhibitory Potency (IC50) of PPADS on P2Y Receptors and Intracellular Calcium Mobilization
| P2Y Receptor Subtype/Process | Cell Type | Assay Method | Agonist | PPADS IC50 | Reference |
| P2Y2 | FRT cells | Calcium Imaging | ATP/UTP | 16.81 µM | [3] |
| ATP/UTP-induced Ca2+ mobilization | Brain Capillary Endothelial Cells | Calcium Imaging | ATP/UTP | 30 µM | [4] |
| Endothelin-1-induced Ca2+ mobilization | Brain Capillary Endothelial Cells | Calcium Imaging | Endothelin-1 | 30 µM | [4] |
Signaling Pathways
Understanding the underlying signaling pathways is critical for interpreting the effects of PPADS. Extracellular ATP can trigger an increase in intracellular calcium via two main purinergic receptor families: P2X and P2Y receptors.
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based in vitro calcium imaging assay using the fluorescent indicator Fluo-4 AM to assess the effect of PPADS on ATP-induced calcium mobilization.
Materials
-
Cells expressing P2 receptors of interest (e.g., HEK293, CHO, primary cells)
-
Black-walled, clear-bottom 96-well microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
PPADS (Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid)
-
ATP (Adenosine 5'-triphosphate)
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation, FLIPR)
Protocol
-
Cell Plating:
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
-
Dye Loading Solution Preparation (for one 96-well plate):
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
In a microcentrifuge tube, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.
-
Add this mixture to 5 mL of HBSS (or your chosen assay buffer). If using, supplement the buffer with probenecid (final concentration typically 1-2.5 mM).
-
Vortex the solution thoroughly to ensure the dye is fully dispersed.
-
-
Cell Loading with Fluo-4 AM:
-
Remove the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 100 µL of HBSS per well.
-
Add 50-100 µL of the dye loading solution to each well.[5][6]
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[5][6]
-
After incubation, wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.
-
Leave a final volume of 100 µL of HBSS in each well.
-
-
PPADS Pre-incubation:
-
Prepare a stock solution of PPADS in water or an appropriate buffer.
-
Prepare serial dilutions of PPADS in HBSS at 2x the final desired concentration.
-
Add 100 µL of the 2x PPADS solutions to the appropriate wells. For control wells, add 100 µL of HBSS.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at room temperature for 15-30 minutes. The optimal pre-incubation time may need to be determined empirically for your specific cell type and receptor.[3]
-
-
ATP Stimulation and Data Acquisition:
-
Prepare a stock solution of ATP in HBSS at a concentration that is 5-10x the final desired concentration to be added to the wells.
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.[7]
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's automated liquid handler to add the ATP solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.[8]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the initial baseline fluorescence (F0), i.e., ΔF/F0.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of PPADS to generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow for Drug Discovery
PPADS can be a valuable tool in a drug discovery workflow to characterize novel compounds targeting purinergic receptors or to identify compounds acting on other calcium signaling pathways.
This workflow allows for the rapid identification of compounds that modulate ATP-induced calcium signaling. By using PPADS in a secondary assay, researchers can quickly differentiate between compounds that act on purinergic receptors and those that affect other components of the calcium signaling cascade.
Conclusion
PPADS remains a useful pharmacological tool for the initial characterization of purinergic signaling in in vitro calcium imaging assays. By understanding its mechanism of action, acknowledging its limitations, and employing robust experimental protocols, researchers can effectively utilize PPADS to advance their studies in purinergic receptor biology and drug discovery. The provided protocols and workflows offer a solid foundation for designing and executing these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. Fluo-4 | AAT Bioquest [aatbio.com]
- 8. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Application of PPADS in Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in clinical management. The purinergic signaling system, particularly the activation of P2X receptors by adenosine triphosphate (ATP), has emerged as a critical pathway in the pathophysiology of neuropathic pain. Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective antagonist of P2X receptors and has been utilized as a valuable pharmacological tool to investigate the role of these receptors in animal models of neuropathic pain. These application notes provide a comprehensive overview of the use of PPADS in preclinical neuropathic pain research, including its mechanism of action, effective dosages, and detailed experimental protocols.
Mechanism of Action of PPADS in Neuropathic Pain
Extracellular ATP acts as a key signaling molecule in pain pathways, particularly following nerve injury. ATP activates P2X receptors on neurons and glial cells in both the peripheral and central nervous systems, contributing to neuronal hyperexcitability and neuroinflammation, which are hallmarks of neuropathic pain.
PPADS exerts its analgesic effects by competitively blocking the binding of ATP to P2X receptors. This antagonism leads to a reduction in neuronal activation and the attenuation of neuroinflammatory processes. Studies have demonstrated that PPADS administration in animal models of neuropathic pain leads to:
-
Reduced Neuronal Hyperexcitability: PPADS has been shown to decrease the expression of Fos, a marker of neuronal activation, in the spinal cord of mice with neuropathic pain induced by sciatic nerve injury. This suggests that PPADS dampens the exaggerated neuronal signaling associated with neuropathic pain.
-
Modulation of Neuroinflammation: The development of neuropathic pain is closely linked to the release of pro-inflammatory cytokines and other inflammatory mediators. PPADS has been found to reduce the overexpression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide synthases (iNOS and nNOS) in both the peripheral and central nervous systems following peripheral nerve injury.
Data Presentation: Efficacy of PPADS in Neuropathic Pain Models
The following tables summarize the quantitative data from studies investigating the effects of PPADS in animal models of neuropathic pain.
Table 1: Effect of Intraperitoneal PPADS on Neuropathic Pain Behaviors in Mice
| Animal Model | Species/Strain | PPADS Dose (mg/kg) | Administration Route | Pain Assessment | Key Findings | Reference |
| Sciatic Nerve Tying | C57BL mice | 25 | Intraperitoneal (i.p.) | Tactile Allodynia & Thermal Hyperalgesia | Completely reversed nociceptive hypersensitivity. Effects were time- and dose-dependent. | [1] |
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Mice | 25 | Intraperitoneal (i.p.), daily from day 3 post-injury | Tactile Allodynia & Thermal Hyperalgesia | Dose- and time-dependently decreased both tactile allodynia and thermal hyperalgesia. | [2] |
Table 2: Effect of Intrathecal PPADS on Allodynia in Mice
| Method of Allodynia Induction | Species/Strain | PPADS Dose (µg) | Administration Route | Pain Assessment | Key Findings | Reference |
| Prostaglandin E2 injection | ICR mice | Not specified, but effective | Intrathecal (i.t.) | Tactile Allodynia | Inhibited the development of allodynia. |
Mandatory Visualizations
Signaling Pathway of P2X Receptors in Neuropathic Pain and PPADS Intervention
Caption: P2X receptor signaling in neuropathic pain and PPADS inhibition.
Experimental Workflow for Assessing PPADS Efficacy
References
Application Notes and Protocols: PPADS as a Tool to Study Neuroinflammation in Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a key player in the pathogenesis of various neurodegenerative diseases, is primarily orchestrated by microglia, the resident immune cells of the central nervous system. Upon activation by pathological stimuli, microglia undergo morphological and functional changes, leading to the release of a plethora of inflammatory mediators, including cytokines and chemokines. Purinergic signaling, mediated by extracellular nucleotides like ATP and their corresponding P2 receptors on microglia, has emerged as a critical pathway in initiating and propagating neuroinflammatory responses. Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective antagonist of P2 receptors and serves as a valuable pharmacological tool to investigate the role of purinergic signaling in microglial activation and neuroinflammation. These application notes provide a comprehensive overview of the use of PPADS in studying neuroinflammation in microglia, complete with detailed protocols and quantitative data.
Mechanism of Action of PPADS in Microglia
PPADS exerts its effects by blocking various P2X and P2Y receptor subtypes expressed on microglia. Of particular importance is its antagonism of the P2X7 receptor, an ATP-gated ion channel that plays a significant role in triggering pro-inflammatory cascades.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, leads to the opening of a non-selective pore, resulting in K+ efflux and Ca2+ influx. These ionic changes are critical upstream events for the activation of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3][4][5][6] PPADS, by blocking the P2X7 receptor, can effectively inhibit these downstream inflammatory events.[2]
Furthermore, PPADS can also antagonize other P2 receptors on microglia, such as P2X4 and certain P2Y subtypes, which are also implicated in microglial activation, motility, and cytokine release.[1][7][8] This broad-spectrum antagonism makes PPADS a useful tool for investigating the overall contribution of purinergic signaling to neuroinflammation. However, its lack of selectivity should be considered when interpreting results, and the use of more specific antagonists for individual receptor subtypes is recommended for dissecting the roles of specific P2 receptors.
Quantitative Data: Effects of PPADS on Microglia
The following tables summarize the quantitative effects of PPADS on various microglial functions as reported in the literature. These values can serve as a guide for designing experiments and interpreting results.
Table 1: Inhibitory Potency (IC50) of PPADS on P2 Receptors
| P2 Receptor Subtype | Cell Type | Assay | IC50 (µM) | Reference |
| P2X7 | Mouse Microglia | BzATP-induced Ca2+ influx | ~10 | [2] |
| P2X4 | Recombinant human | ATP-induced currents | Weakly effective | [7][9] |
| P2X Receptors (general) | Bullfrog DRG neurons | ATP-activated current | 2.5 ± 0.03 | Not specified in provided context |
Table 2: Dose-Dependent Inhibition of Cytokine Release from Microglia by PPADS
| Cytokine | Stimulus | Microglia Type | PPADS Concentration (µM) | % Inhibition | Reference |
| TNF-α | ATP (1 mM) | Mouse Primary Microglia | 100 | Significant Inhibition | [2] |
| IL-6 | ATP (1 mM) | Mouse Primary Microglia | 100 | Significant Inhibition | [2] |
| CCL2 | ATP (1 mM) | Mouse Primary Microglia | 100 | Significant Inhibition | [2] |
| IL-1β | LPS + ATP | Mouse Primary Microglia | Not specified | Inhibition expected | [10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: PPADS inhibits ATP-induced neuroinflammation in microglia.
Caption: Experimental workflow for studying PPADS effects on microglia.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of PPADS on neuroinflammation in microglia.
Protocol 1: Primary Microglia Culture from Neonatal Mouse Pups
This protocol describes the isolation and culture of primary microglia from the brains of newborn mouse pups.[1][2]
Materials:
-
Newborn mouse pups (P0-P3)
-
Dissection medium: HBSS with 10 mM HEPES, 1% Penicillin-Streptomycin
-
Culture medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
0.25% Trypsin-EDTA
-
DNase I (10 mg/mL)
-
Poly-D-lysine coated T75 flasks
-
Sterile dissection tools, 70% ethanol, cell strainers (70 µm)
Procedure:
-
Euthanize pups according to approved animal protocols.
-
Dissect brains in sterile dissection medium on ice. Remove meninges.
-
Mechanically dissociate brain tissue by passing it through a series of syringes with decreasing needle gauges.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 10 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add 1 mL of DNase I solution and 10 mL of culture medium to inactivate trypsin.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge at 300 x g for 5 minutes and resuspend the pellet in culture medium.
-
Plate the cells in poly-D-lysine coated T75 flasks.
-
Change the medium after 24 hours and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and plate them for experiments.
Protocol 2: Lipopolysaccharide (LPS) and ATP Stimulation of Microglia
This protocol describes the stimulation of microglia with LPS to prime the inflammasome, followed by ATP to activate it, a common model to study IL-1β release.
Materials:
-
Primary microglia cultured in 24-well plates
-
Lipopolysaccharide (LPS) from E. coli (serotype O111:B4)
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate
-
PPADS
-
Serum-free culture medium
Procedure:
-
Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium.
-
Priming: Add LPS to a final concentration of 100 ng/mL and incubate for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
PPADS Pre-treatment: Add PPADS at desired concentrations (e.g., 10, 50, 100 µM) to the wells and incubate for 30 minutes at 37°C.
-
Activation: Add ATP to a final concentration of 1-5 mM and incubate for 30-60 minutes at 37°C.
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the measurement of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using a sandwich ELISA kit.
Materials:
-
ELISA kit for the specific cytokine of interest
-
Culture supernatant from stimulated microglia
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution (TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Add standards and samples (culture supernatant) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate 3 times.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate 5 times.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Immunocytochemistry for Microglial Activation Markers
This protocol describes the staining of microglia to visualize their morphology and the expression of activation markers (e.g., Iba1, CD68).
Materials:
-
Microglia cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Iba1, anti-CD68)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells 3 times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells 3 times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells 3 times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the cells 3 times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells 3 times with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion
PPADS is a powerful and widely used tool for investigating the role of purinergic signaling in microglia-mediated neuroinflammation. By blocking P2 receptors, particularly P2X7, PPADS allows researchers to probe the downstream consequences of ATP-induced microglial activation, including inflammasome activation and cytokine release. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of neuroinflammation and for the development of novel therapeutic strategies targeting this process. The use of PPADS, in conjunction with more specific antagonists and molecular techniques, will continue to be instrumental in advancing our knowledge in this critical area of neuroscience.
References
- 1. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7-dependent, but differentially regulated release of IL-6, CCL2, and TNF-α in cultured mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2Y12 receptor regulates microglial activation by extracellular nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of ATP-dependent IL-1 beta release from microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodology for Dissolving PPADS for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used non-selective antagonist for P2 purinergic receptors.[1][2] It plays a crucial role in studying purinergic signaling by blocking the activity of various P2X and P2Y receptor subtypes, which are involved in numerous physiological processes.[1][3] Proper preparation of PPADS solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, handling, and storage of PPADS tetrasodium salt for research applications.
Properties of PPADS Tetrasodium Salt
Quantitative and handling information for PPADS is summarized below. This data is essential for accurate preparation of stock solutions and for understanding the stability of the compound.
| Property | Data | Source(s) |
| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [4] |
| Molecular Weight | 599.3 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water up to 100 mM | [1][4][5][6] |
| Shipped At | Ambient Temperature | [1][4] |
| Storage (Solid) | -20°C, under desiccating conditions | [4][6] |
| Storage (Solution) | -20°C for up to one month | [1][7] |
| Stability | Prepare fresh solutions for use if possible. | [1][7] |
Experimental Protocol: Preparation of PPADS Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of PPADS in water.
3.1 Materials and Equipment
-
PPADS tetrasodium salt powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2 Procedure for Preparing 100 mM Stock Solution
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solution for cell culture use.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of PPADS powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 59.93 mg of PPADS (based on a molecular weight of 599.3 g/mol ).
-
Solubilization: Add the appropriate volume of sterile, nuclease-free water to the tube. For the example above, add 1 mL of water.
-
Mixing: Close the tube tightly and vortex thoroughly until the PPADS is completely dissolved. The solution should be clear.
-
Sterilization: To ensure the solution is sterile for cell culture, filter it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Label each aliquot clearly with the compound name, concentration, and preparation date. Store the aliquots at -20°C for up to one month.[1][7]
3.3 Preparation of Working Solution
-
Thawing: Thaw a single aliquot of the 100 mM PPADS stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: The PPADS working solution is now ready to be added to your cell culture experiments. Ensure the final concentration of any solvent is compatible with your cell line and does not exceed cytotoxic levels.
Visualized Experimental Workflow
The following diagram illustrates the key steps for preparing PPADS solutions for cell culture applications.
Caption: Workflow for PPADS solution preparation.
Mechanism of Action: P2 Receptor Antagonism
PPADS functions as a non-selective antagonist at P2 purinergic receptors, which are cell-surface receptors activated by extracellular nucleotides like ATP.[1] Specifically, it blocks several subtypes of both the ionotropic P2X receptors (e.g., P2X₁, P2X₂, P2X₃, P2X₅) and the G-protein coupled P2Y receptors.[1] By binding to these receptors, PPADS prevents the endogenous ligand (ATP) from activating downstream signaling cascades, thereby inhibiting the cellular response.
The diagram below provides a simplified illustration of how PPADS antagonizes P2X receptor signaling.
Caption: Antagonistic action of PPADS on P2X receptors.
References
- 1. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 2. PPADS - Wikipedia [en.wikipedia.org]
- 3. Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid can antagonize the purinoceptor-mediated inhibition of M-current in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPADS, P2 purinergic receptor antagonist (CAS 192575-19-2) | Abcam [abcam.com]
- 5. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Bio-Techne [bio-techne.com]
- 6. iso-PPADS tetrasodium salt | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. This compound salt | Non-selective P2X antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols: PPADS Administration in a Mouse Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a non-selective P2 receptor antagonist, in a mouse model of ischemic stroke. The protocol is based on established methodologies for inducing focal cerebral ischemia and intracerebroventricular (ICV) drug delivery. The provided data is illustrative of expected outcomes based on published literature and should be confirmed experimentally.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events including excitotoxicity, neuroinflammation, and ultimately, neuronal cell death. Extracellular adenosine triphosphate (ATP), released in large quantities during ischemia, acts as a danger signal by activating purinergic P2 receptors, which contributes to the pathophysiology of ischemic brain injury.[1][2] PPADS, by blocking these receptors, presents a potential neuroprotective strategy to mitigate the damage caused by ischemic stroke.[1][3] This document outlines the experimental procedures to investigate the therapeutic potential of PPADS in a clinically relevant mouse model.
Data Presentation
The following tables summarize the expected quantitative outcomes of PPADS administration in a mouse model of ischemic stroke, based on findings in rodent models.[2][3]
Table 1: Effect of PPADS on Infarct Volume
| Treatment Group | N | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
| Sham | 10 | 0 ± 0 | N/A |
| Vehicle (aCSF) | 10 | 55.2 ± 4.8 | N/A |
| PPADS | 10 | 35.8 ± 3.5* | 35.1% |
*p < 0.05 compared to Vehicle group
Table 2: Neurological Deficit Score Following Ischemic Stroke
| Treatment Group | N | Neurological Score (Median) at 24h post-MCAO |
| Sham | 10 | 0 |
| Vehicle (aCSF) | 10 | 3 |
| PPADS | 10 | 2* |
*p < 0.05 compared to Vehicle group (Mann-Whitney U test) Note: Neurological scoring is based on a 0-5 scale, where 0 is no deficit and 5 is severe deficit.
Experimental Protocols
Animal Model
-
Species: C57BL/6 mice (male, 8-12 weeks old, 22-28 g) are commonly used.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Ischemic Stroke Induction: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal filament model for MCAO is a widely used technique to induce focal cerebral ischemia.
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of 30% O2 and 70% N2O.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA and the origin of the ECA.
-
Make a small incision in the ECA.
-
Introduce a 6-0 nylon monofilament suture with a silicon-coated tip into the ECA lumen.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms successful occlusion.
-
For permanent MCAO, the filament is left in place. For transient MCAO (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.
-
Suture the neck incision and allow the mouse to recover from anesthesia.
-
PPADS Administration: Intracerebroventricular (ICV) Injection
-
PPADS Preparation: Dissolve PPADS tetrasodium salt in artificial cerebrospinal fluid (aCSF) to the desired concentration. A starting concentration for mice can be extrapolated from rat studies, typically in the range of 1-10 mM. A dose-response study is highly recommended.
-
Surgical Procedure for ICV Cannula Implantation (for pre-treatment):
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the right lateral ventricle. Stereotactic coordinates relative to bregma: Anteroposterior (AP): -0.2 mm; Mediolateral (ML): +1.0 mm; Dorsoventral (DV): -2.5 mm.
-
Implant a guide cannula to the target depth and secure it with dental cement.
-
Allow the animal to recover for at least 3-5 days before MCAO surgery.
-
-
Injection Protocol:
-
Gently restrain the conscious mouse or briefly anesthetize it.
-
Insert the injection needle connected to a Hamilton syringe into the guide cannula.
-
Infuse a total volume of 1-2 µL of the PPADS solution or vehicle (aCSF) over 2-5 minutes.
-
Leave the injection needle in place for an additional 2 minutes to prevent backflow.
-
In this protocol, PPADS is administered 15 minutes prior to MCAO.
-
Assessment of Outcomes
-
Infarct Volume Measurement (24 hours post-MCAO):
-
Euthanize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Neurological Deficit Scoring (24 hours post-MCAO): A 5-point neurological deficit scoring system is commonly used:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to one side.
-
4: No spontaneous motor activity.
-
5: Death.
-
Visualizations
Caption: Signaling pathway of ischemic injury and PPADS intervention.
Caption: Experimental workflow for PPADS administration in a mouse stroke model.
Caption: Logical relationship between the hypothesis, model, and expected outcomes.
References
Application Notes and Protocols for Blocking ATP-Gated Ion Channels with PPADS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as an antagonist of ATP-gated ion channels, specifically P2X receptors. This document includes detailed protocols for common experimental techniques, quantitative data on PPADS efficacy, and visual representations of key concepts and workflows.
Introduction to PPADS
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used, non-selective antagonist of P2X purinergic receptors. It functions by acting as an ATP mimetic, competitively binding to the ATP binding site on P2X receptors, thereby preventing their activation by endogenous ATP. While effective, it is important to note that PPADS is not selective for a single P2X receptor subtype and can also exhibit activity at some P2Y receptors at higher concentrations. Its action is characterized by a slow onset and long-lasting inhibition.
Quantitative Data: PPADS Inhibitory Potency
The inhibitory potency of PPADS varies across different P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration range for experiments.
| P2X Receptor Subtype | Reported IC50 Range (μM) | Species | Reference |
| P2X1 | 0.068 - 2.6 | Human, Rat | [1][2] |
| P2X2 | 1 - 2.6 | Human | [2] |
| P2X3 | 0.214 - 2.6 | Human, Rat | [1][2] |
| P2X4 | ~30 | Human | [3] |
| P2X5 | 1 - 2.6 | Human | [2] |
| P2X7 | ~1-3 | Human | [3] |
| Native P2X (Bullfrog DRG) | 2.5 | Bullfrog | [4] |
Note: IC50 values can vary depending on the experimental system (e.g., cell type, expression system) and conditions. It is recommended to perform a concentration-response curve in your specific system to determine the optimal concentration of PPADS.
Signaling Pathway and Mechanism of Action
ATP-gated ion channels, or P2X receptors, are trimeric ligand-gated ion channels that open in response to the binding of extracellular ATP. This allows for the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the initiation of various downstream signaling cascades. PPADS blocks this process by competing with ATP for the binding site on the receptor.
Experimental Protocols
Preparation of PPADS Stock Solution
Materials:
-
PPADS tetrasodium salt (Molecular Weight: ~599.3 g/mol , may vary by batch)[5]
-
Nuclease-free water
Procedure:
-
Based on the batch-specific molecular weight provided by the manufacturer, calculate the mass of PPADS required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolve the calculated mass of PPADS in nuclease-free water. PPADS is readily soluble in water.[5]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[5] For short-term storage (a few days), 4°C is acceptable.
Cell Culture
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the P2X receptor subtype of interest.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Puromycin, Hygromycin, Geneticin).[6]
-
Culture flasks or plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Culture the cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic to maintain receptor expression.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain sub-confluent cultures.
-
For experiments, seed the cells onto appropriate cultureware (e.g., glass coverslips for imaging and electrophysiology) and allow them to adhere and grow to the desired confluency.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity in response to ATP and its inhibition by PPADS.
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~290 mOsm. Bubble with 95% O2/5% CO2. Alternatively, a HEPES-buffered solution can be used: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 (NaOH).[6][7]
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7] Alternatively: 130 mM KCl, 1 mM MgCl2, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA, pH 7.2 (KOH).[6]
Procedure:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -80 mV.[6]
-
Apply ATP at a concentration that elicits a robust current (e.g., the EC50 concentration for the specific P2X receptor subtype).
-
To test for inhibition, pre-incubate the cell with the desired concentration of PPADS for a period of time (e.g., 1-5 minutes) before co-applying ATP and PPADS. The slow onset of PPADS action may require a longer pre-incubation period.
-
Record the current responses and analyze the peak current amplitude to determine the extent of inhibition.
-
To determine the IC50, repeat the experiment with a range of PPADS concentrations.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of P2X receptor activation and its blockade by PPADS.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium dye (e.g., 2-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes at room temperature.
-
-
Imaging:
-
Place the coverslip with dye-loaded cells in the imaging chamber and mount it on the microscope.
-
Acquire a baseline fluorescence signal.
-
Apply ATP to stimulate the P2X receptors and record the change in fluorescence intensity.
-
To test for inhibition, wash out the ATP, then pre-incubate the cells with PPADS for 1-5 minutes before co-applying ATP and PPADS.
-
Record the fluorescence signal throughout the experiment.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity over time.
-
Quantify the peak fluorescence response to ATP in the absence and presence of PPADS to determine the percentage of inhibition.
-
Concluding Remarks
PPADS remains a valuable pharmacological tool for studying the physiological and pathological roles of ATP-gated ion channels. Its broad-spectrum antagonistic activity makes it suitable for initial investigations into the involvement of P2X receptors in various cellular processes. For studies requiring subtype selectivity, it is advisable to use more specific antagonists in conjunction with or as a follow-up to experiments with PPADS. The protocols provided here offer a solid foundation for the effective use of PPADS in your research.
References
- 1. sophion.com [sophion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. bsys.ch [bsys.ch]
- 7. axolbio.com [axolbio.com]
Application Note and Protocols for Investigating Purinergic Signaling in Bladder Smooth Muscle Using PPADS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a crucial role in the physiological and pathophysiological regulation of urinary bladder function.[1][2][3] In the bladder, ATP is released as a co-transmitter with acetylcholine from parasympathetic nerves, inducing detrusor smooth muscle contraction and contributing to the micturition reflex.[4] The P2X family of ligand-gated ion channels, particularly the P2X1 subtype, are key players in mediating these ATP-induced contractions in the bladder smooth muscle.[1][4][5] Dysregulation of purinergic signaling has been implicated in bladder dysfunctions such as overactive bladder and interstitial cystitis.[1][3][4]
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective antagonist of P2 purinoceptors, with a notable inhibitory effect on P2X receptors.[6][7][8] This makes PPADS a valuable pharmacological tool for elucidating the specific contribution of P2X receptor-mediated signaling in bladder smooth muscle physiology and pathophysiology. This application note provides detailed protocols for using PPADS to investigate purinergic signaling in isolated bladder smooth muscle strips, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of PPADS on α,β-methylene ATP-Induced Contractions in Rabbit Urinary Bladder Detrusor Muscle.[6]
| PPADS Concentration (µM) | Negative Log EC50 of α,β-MeATP (pD2 value) |
| 0 (Control) | 6.52 ± 0.10 |
| 1 | 6.17 ± 0.09 |
| 3 | 5.64 ± 0.12 |
| 10 | 5.15 ± 0.23 |
| 30 | 4.78 ± 0.22 |
Data are presented as mean ± SEM.
Table 2: Inhibitory Effect of PPADS on Contractions Evoked by Electrical Field Stimulation (EFS) in Rabbit Urinary Bladder.[6]
| Stimulation Frequency (Hz) | Inhibition by PPADS (1-30 µM) |
| 1-8 Hz | Greater inhibition |
| 16-32 Hz | Lesser inhibition |
Table 3: Selectivity of PPADS for Purinergic vs. Cholinergic Responses in Rabbit Urinary Bladder.[6]
| Agonist | PPADS (30 µM) Effect | pD2 value (Control) | pD2 value (with PPADS) |
| Carbachol | No significant influence on potency | 6.42 ± 0.16 | 6.33 ± 0.18 |
PPADS caused a small, but significant, suppression of the maximal response to carbachol by approximately 9%.[6]
Signaling Pathways and Experimental Workflow
Purinergic Signaling in Bladder Smooth Muscle
The following diagram illustrates the primary purinergic signaling pathway leading to bladder smooth muscle contraction and the inhibitory action of PPADS.
Caption: Purinergic and cholinergic signaling in bladder contraction.
Experimental Workflow for Investigating PPADS Effects
This diagram outlines the typical experimental procedure for assessing the impact of PPADS on bladder smooth muscle contractility.
Caption: Workflow for muscle strip contractility experiments.
Logical Relationship of PPADS in Purinergic Signaling Investigation
This diagram illustrates how PPADS is used to dissect the contribution of P2X receptors to bladder smooth muscle contraction.
Caption: Logic of using PPADS to identify P2X-mediated contraction.
Experimental Protocols
Protocol 1: Preparation of Isolated Bladder Smooth Muscle Strips
This protocol is adapted from methodologies described for investigating bladder smooth muscle contractility.[9]
Materials:
-
Animal model (e.g., male rabbit, guinea pig)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Dissection tools (scissors, forceps)
-
Sylgard-coated dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Perform a midline abdominal incision to expose the pelvic organs.
-
Carefully excise the urinary bladder and place it immediately into a Sylgard-coated dish containing ice-cold, carbogen-aerated Krebs solution.
-
Open the bladder longitudinally and gently remove the urothelium and underlying mucosa using fine forceps and scissors to isolate the detrusor smooth muscle.
-
Cut longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide).
-
Tie silk ligatures to both ends of the muscle strips for mounting in an organ bath.
Protocol 2: In Vitro Measurement of Bladder Smooth Muscle Contraction
Materials:
-
Isolated bladder smooth muscle strips
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas
-
Krebs solution maintained at 37°C
-
PPADS (stock solution prepared in distilled water)
-
P2X receptor agonist (e.g., α,β-methylene ATP)
-
KCl (for viability testing)
Procedure:
-
Mount the prepared muscle strips in organ baths containing Krebs solution continuously aerated with carbogen and maintained at 37°C.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the strips to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, test the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the strips thoroughly and allow them to return to baseline tension.
-
To assess the effect of PPADS on agonist-induced contractions: a. Generate a cumulative concentration-response curve for a P2X agonist like α,β-methylene ATP. b. Wash the strips and allow them to recover. c. Incubate the strips with a known concentration of PPADS for a predetermined time (e.g., 30 minutes). d. In the continued presence of PPADS, repeat the cumulative concentration-response curve for the P2X agonist.
-
To assess the effect of PPADS on neurally-evoked contractions: a. Place platinum electrodes parallel to the muscle strip for electrical field stimulation (EFS). b. Generate a frequency-response curve by stimulating the intramural nerves at varying frequencies (e.g., 1-32 Hz). c. Wash the strips and allow them to recover. d. Incubate with PPADS and repeat the frequency-response curve.
Protocol 3: Radioligand Binding Assay for P2X Receptor Occupancy
This protocol provides a general framework for assessing the direct interaction of PPADS with P2X receptors.[6]
Materials:
-
Bladder smooth muscle membrane preparations
-
Radiolabeled P2X agonist (e.g., [3H]-α,β-methylene ATP)
-
PPADS
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare crude membrane fractions from bladder smooth muscle tissue.
-
In a reaction tube, combine the membrane preparation, a fixed concentration of the radiolabeled agonist, and varying concentrations of PPADS.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled P2X agonist.
-
Calculate the specific binding and analyze the data to determine the inhibitory constant (Ki) of PPADS for the P2X receptor.
Conclusion
PPADS is a valuable antagonist for characterizing the role of P2X receptors in bladder smooth muscle function. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding purinergic signaling in the urinary bladder. By using a combination of in vitro contractility studies and binding assays, the specific contributions of P2X-mediated pathways to bladder physiology and their potential as therapeutic targets in various urological disorders can be effectively investigated.
References
- 1. Purinergic signalling in the urinary bladder – when function becomes dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP and purinergic receptor–dependent membrane traffic in bladder umbrella cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signalling in the urinary tract in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Targetable purinergic receptors P2Y12 and A2b antagonistically regulate bladder function [insight.jci.org]
- 5. [Involvement of p2 receptors in the contractile activity of the bladder in patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPADS selectively antagonizes P2X-purinoceptor-mediated responses in the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PPADS, a novel functionally selective antagonist of P2 purinoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Troubleshooting PPADS solubility and stability in aqueous solutions"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals using PPADS in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with PPADS solutions.
Problem: My PPADS solution is cloudy or has visible precipitate immediately after dissolving.
-
Question: I just prepared my PPADS solution in water or a buffer, and it appears cloudy. What could be the cause?
-
Answer: Cloudiness or precipitation upon dissolution can be due to several factors:
-
Exceeding Solubility Limit: While PPADS tetrasodium salt is soluble in water up to 100 mM, the solubility in buffers, especially those with high salt concentrations or the presence of certain ions, might be lower.[1]
-
Low-Quality Reagent Water: Using water that is not deionized or distilled can introduce ions that may interact with PPADS and reduce its solubility.
-
Incorrect pH: The pH of the solution can influence the solubility of PPADS. While specific data on its pH-solubility profile is limited, significant deviations from a neutral pH could potentially affect its solubility.
-
Problem: My PPADS solution, which was initially clear, has developed a precipitate over time.
-
Question: My PPADS solution was clear when I made it, but now I see a precipitate after storing it. Why did this happen?
-
Answer: Precipitation that develops over time is often an indication of instability or changes in the solution's conditions:
-
Improper Storage: Storing PPADS solutions at room temperature for extended periods can lead to degradation and precipitation. It is recommended to prepare solutions fresh or store them at -20°C for up to one month.[2][3]
-
Interaction with Buffer Components: Some buffers may contain components that can interact with PPADS over time, leading to the formation of insoluble complexes. This is more likely in complex media like cell culture media.
-
Problem: I am observing a decrease in the inhibitory activity of my PPADS solution.
-
Question: My experiments are showing a reduced effect of PPADS compared to when the solution was freshly prepared. What could be the reason for this loss of activity?
-
Answer: A decrease in the biological activity of PPADS suggests that the molecule may be degrading.
-
Chemical Instability: Like many complex organic molecules, PPADS can degrade in solution over time. The rate of degradation can be influenced by factors such as pH, temperature, and exposure to light.
-
Photodegradation: Although specific photostability data for PPADS is not widely published, many organic compounds are sensitive to light. It is good practice to protect PPADS solutions from light by storing them in amber vials or wrapping the container in foil.
-
Oxidation: The presence of oxidizing agents in the buffer or exposure to air could potentially lead to the oxidative degradation of PPADS.
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for PPADS?
The recommended solvent for PPADS tetrasodium salt is water.[1][4]
What is the maximum soluble concentration of PPADS in water?
PPADS tetrasodium salt is soluble in water up to 100 mM.[1][4]
How should I store the solid PPADS compound?
Solid PPADS should be stored desiccated at -20°C.[3][4]
How should I store PPADS solutions?
It is best to prepare PPADS solutions on the same day of use. If storage is necessary, solutions can be stored at -20°C for up to one month.[2][3] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[3]
Is PPADS compatible with common buffers like PBS and Tris?
While specific compatibility data is limited, PPADS is a salt and should be soluble in common physiological buffers. However, it is always recommended to perform a small-scale solubility test with your specific buffer composition before preparing a large stock. Issues can arise with buffers containing high concentrations of divalent cations or at extreme pH values.
Could divalent cations in my buffer (e.g., Ca²⁺, Mg²⁺) cause PPADS to precipitate?
While there is no direct evidence from the provided search results showing PPADS precipitation with divalent cations, it is a possibility. Divalent cations are known to interact with and cause the precipitation of various compounds, including those with phosphate and sulfonate groups. If your buffer contains high concentrations of Ca²⁺ or Mg²⁺ and you observe precipitation, consider preparing a fresh PPADS stock solution in water and adding it to your experimental buffer at the final concentration.
Data Presentation
Table 1: Solubility and Storage of PPADS Tetrasodium Salt
| Property | Value | Source(s) |
| Solubility in Water | Up to 100 mM | [1][4] |
| Storage of Solid | Desiccate at -20°C | [3][4] |
| Storage of Solution | Prepare fresh or store at -20°C for up to one month | [2][3] |
Table 2: Inhibitory Concentrations (IC50) of PPADS
| Receptor Subtype | IC50 Value | Source(s) |
| P2X1, P2X2, P2X3, P2X5 | 1 - 2.6 µM | [4] |
| Native P2Y2-like | ~0.9 mM | [4] |
| Recombinant P2Y4 | ~15 mM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PPADS Stock Solution in Water
Materials:
-
PPADS tetrasodium salt
-
High-purity, sterile deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of solid PPADS to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of PPADS tetrasodium salt (Molecular Weight: ~599.3 g/mol , but always check the batch-specific molecular weight on the vial).
-
Add the appropriate volume of high-purity water to achieve a final concentration of 100 mM.
-
Vortex the solution until the PPADS is completely dissolved. The solution should be clear.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: Small-Scale Stability Test of PPADS in a New Buffer
Objective: To assess the short-term stability and solubility of PPADS in a specific experimental buffer.
Procedure:
-
Prepare a high-concentration stock solution of PPADS in water as described in Protocol 1.
-
In a clear microcentrifuge tube, add the desired volume of your experimental buffer.
-
Add a small aliquot of the PPADS stock solution to the buffer to achieve the final working concentration you intend to use in your experiments.
-
Gently mix the solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness immediately after mixing.
-
Incubate the solution under your planned experimental conditions (e.g., 37°C, room temperature) for the duration of your typical experiment.
-
Periodically inspect the solution for any signs of precipitation.
-
Before using a new buffer for a critical experiment, it is advisable to also test if the biological activity of PPADS is retained by performing a control experiment.
Mandatory Visualizations
Caption: P2X Receptor Signaling Pathway
Caption: P2Y Receptor Signaling Pathway
Caption: PPADS Solution Troubleshooting Workflow
References
Technical Support Center: Optimizing PPADS for P2X Antagonism
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as a P2X receptor antagonist. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is PPADS and how does it work?
A1: PPADS is a non-selective P2 purinergic receptor antagonist. It functions as an ATP mimetic, competing with ATP for its binding site on P2X receptors.[1] This binding sterically blocks the agonist from accessing the receptor, thereby preventing channel activation.[2] While it is widely used as a P2X antagonist, it is important to note that it can also affect P2Y receptors and has other off-target activities.
Q2: What is a good starting concentration for PPADS in my experiment?
A2: The optimal concentration of PPADS is highly dependent on the specific P2X receptor subtype you are targeting. For most sensitive human P2X subtypes (P2X1, P2, 3, 5, and 7), an effective concentration range is typically 1-10 µM.[2][3] For the less sensitive hP2X4 receptor, concentrations around 30 µM or higher may be necessary.[2][3] Always perform a dose-response curve (typically from 100 nM to 100 µM) to determine the optimal IC50 in your specific experimental system.
Q3: Is PPADS selective for certain P2X subtypes?
A3: No, PPADS is considered a non-selective antagonist and will inhibit multiple P2X subtypes. Its potency varies significantly across different subtypes (see Data Center below). For example, it is highly potent at P2X1 and P2X3 receptors, with IC50 values reported in the nanomolar to low micromolar range, but much less potent at the P2X4 receptor.[1][2][3][4]
Q4: What are the known off-target effects of PPADS?
A4: Besides its action on P2X receptors, PPADS is known to have several off-target effects. It can antagonize certain P2Y receptors, notably P2Y2-like and P2Y4 receptors, although at much higher concentrations (in the millimolar range).[3] It has also been reported to be an inhibitor of the reverse mode of the Na+/Ca2+ exchanger, a reversible competitive antagonist of the NAADP receptor, and an inhibitor of STAT proteins (STAT4, STAT5a, and STAT5b).[1][3][5] These off-target effects should be considered when interpreting your results.
Q5: How should I prepare and store PPADS stock solutions?
A5: PPADS is typically supplied as a tetrasodium salt, which is soluble in water. Prepare a high-concentration stock solution (e.g., 10-100 mM) in distilled water or your experimental buffer. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C for up to a few weeks. Avoid repeated freeze-thaw cycles, which can lead to degradation.
Data Center: PPADS Antagonist Potency (IC₅₀)
The following table summarizes the inhibitory potency (IC₅₀) of PPADS across various purinergic receptor subtypes. Note that values can vary depending on the species and experimental conditions.
| Receptor Subtype | Reported IC₅₀ | Species/System | Reference |
| P2X Receptors | |||
| hP2X1 | ~1-3 µM | Human | [2][3] |
| P2X1 | 68 nM | Not Specified | [1] |
| hP2X2 | ~1-3 µM | Human | [3] |
| hP2X3 | ~1-3 µM | Human | [3] |
| P2X3 | 214 nM | Not Specified | [1] |
| hP2X4 | ~30 µM | Human | [2][3] |
| hP2X5 | ~1-3 µM | Human | [3] |
| hP2X7 | ~1-3 µM | Human | [3] |
| P2Y Receptors | |||
| P2Y2-like | ~0.9 mM | Native | [3] |
| P2Y4 | ~15 mM | Recombinant | [3] |
| Other Targets | |||
| STAT4 | 2.2 µM | In Vitro Assay | [5] |
| STAT5a | 1.5 µM | In Vitro Assay | [5] |
| STAT5b | 2.0 µM | In Vitro Assay | [5] |
Troubleshooting Guide
This section addresses common problems encountered when using PPADS.
Problem 1: I am not observing any inhibition of my ATP-mediated response.
-
Is your PPADS concentration high enough?
-
Did you pre-incubate with PPADS?
-
Is your agonist (ATP) concentration too high?
-
Solution: PPADS is a competitive antagonist.[1] An excessively high concentration of the agonist can overcome the inhibitory effect. Use an EC₅₀ to EC₉₀ concentration of ATP for your inhibition assays.
-
-
Has your PPADS degraded?
-
Solution: Prepare fresh PPADS solutions from powder for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Problem 2: My results are inconsistent between experiments.
-
Is the PPADS fully dissolved?
-
Solution: Ensure the PPADS powder is completely dissolved in your solvent before making serial dilutions. Vortex thoroughly. Incomplete dissolution is a major source of error.
-
-
Are your experimental conditions stable?
-
Solution: Factors like pH and temperature can influence ligand binding. Ensure your buffer system is stable and that temperature is consistent across all experiments.
-
-
Are there issues with cell culture?
-
Solution: The expression levels of P2X receptors can change with cell passage number. Use cells within a consistent and low passage range for your experiments.
-
Problem 3: I see cellular effects even without adding an agonist (ATP).
-
Could this be an off-target effect?
-
Solution: PPADS can cause membrane depolarization at higher concentrations, independent of P2X receptors.[8] It can also inhibit other proteins like the Na+/Ca2+ exchanger.[3] Run a control where you apply PPADS alone to quantify any agonist-independent effects. If such effects are observed, consider using a lower concentration or a more selective antagonist if available.
-
Experimental Protocols
General Protocol: Assessing P2X Antagonism using Calcium Imaging
This protocol provides a framework for a common fluorescence-based assay to measure the inhibitory effect of PPADS on ATP-induced calcium influx.
1. Reagent Preparation:
- PPADS Stock Solution: Prepare a 10 mM stock solution of PPADS in sterile, distilled water.
- ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile, distilled water.
- Assay Buffer: Use a buffered salt solution appropriate for your cells (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-based buffer) containing calcium and magnesium.
- Calcium Indicator Dye: Prepare the dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This usually involves dissolving it in DMSO and may require a dispersing agent like Pluronic F-127.
2. Cell Preparation:
- Seed cells expressing the P2X receptor of interest onto a 96-well, black-walled, clear-bottom plate.
- Culture until they reach an appropriate confluency (typically 80-90%).
3. Dye Loading:
- Remove the culture medium from the wells.
- Add the calcium indicator dye solution to the cells and incubate in the dark at 37°C for 30-60 minutes (or as recommended by the manufacturer).
- Wash the cells 2-3 times with the assay buffer to remove excess dye.
- Add fresh assay buffer to each well and allow the cells to rest for 15-30 minutes for de-esterification of the dye.
4. Antagonist Pre-incubation:
- Prepare serial dilutions of PPADS in the assay buffer.
- Add the PPADS dilutions to the appropriate wells. Include a "vehicle control" well with only the assay buffer.
- Incubate the plate for 10-30 minutes at room temperature or 37°C.
5. Measurement of Calcium Response:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the reader to record the fluorescence signal over time (kinetic read).
- Establish a stable baseline fluorescence reading for 15-30 seconds.
- Inject the ATP solution into the wells to achieve a final concentration known to elicit a submaximal response (e.g., EC₈₀).
- Continue recording the fluorescence for 1-3 minutes to capture the peak response and subsequent decay.
6. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the response in the PPADS-treated wells to the response of the vehicle control wells (0% inhibition).
- Plot the normalized response against the logarithm of the PPADS concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visual Guides: Pathways and Workflows
Caption: General P2X receptor signaling pathway and site of PPADS antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the actions of PPADS, a novel P2x-purinoceptor antagonist, in the guinea-pig isolated vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PPADS Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using PPADS.
Q1: I'm observing significant cell death at concentrations where PPADS is expected to be selective for P2X receptors. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
High PPADS Concentration: While potent at nanomolar concentrations for some P2X subtypes, micromolar concentrations of PPADS can induce cytotoxicity in various cell lines. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Off-Target Effects: PPADS is known to interact with other proteins, such as P2Y receptors, the NAADP receptor, and the Na+/Ca2+ exchanger.[1][2] Inhibition of these targets could trigger cytotoxic pathways in your specific cell model.
-
Inhibition of Ecto-nucleotidases: PPADS can inhibit ecto-nucleotidases, the enzymes that degrade extracellular ATP.[2][3][4] This can lead to an accumulation of ATP, which at high concentrations can be cytotoxic through the activation of other purinergic receptors, like P2X7.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic in one cell line may be cytotoxic in another.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the precise cytotoxic concentration (LC50) of PPADS for your specific cell line.
-
Lower PPADS Concentration: If possible, reduce the concentration of PPADS to the lowest effective level for P2X receptor antagonism in your assay.
-
Use a More Selective Antagonist: Consider using a more selective P2X receptor antagonist if off-target effects are suspected.
-
Control for ATP Accumulation: If ecto-nucleotidase inhibition is a concern, consider including an ATP-degrading enzyme like apyrase in your experimental setup as a control.
Q2: My experimental results are inconsistent or not reproducible when using PPADS. What are the potential reasons?
A2: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
PPADS Stability and Storage: Ensure PPADS is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions regularly.
-
Non-Specific Binding: PPADS, being a highly charged molecule, can bind non-specifically to proteins and other components in your assay system.
-
Complex Mechanism of Action: PPADS can exhibit a complex, non-competitive antagonism that may be use-dependent in some systems.[5] This means the level of inhibition can be influenced by the timing and concentration of ATP application.
Troubleshooting Steps:
-
Optimize Assay Buffer: To reduce non-specific binding, you can try adjusting the pH of your buffer, increasing the salt concentration (e.g., adding NaCl), or including blocking agents like bovine serum albumin (BSA) or low concentrations of non-ionic detergents like Tween-20.
-
Standardize Experimental Protocol: Pay close attention to incubation times, order of reagent addition, and washing steps to ensure consistency across experiments.
-
Pre-incubation with PPADS: To account for its slow onset of action, pre-incubate your cells with PPADS before adding the ATP agonist.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target IC50 values for PPADS?
A1: The inhibitory concentrations (IC50) of PPADS vary across different receptor subtypes. The following tables summarize reported IC50 values.
Table 1: PPADS IC50 Values for P2X Receptors
| Receptor Subtype | Reported IC50 |
| P2X1 | 68 nM[2] |
| P2X2 | 1 - 2.6 µM[4] |
| P2X3 | 214 nM[2] |
| P2X4 | ~30 µM[4] |
| P2X5 | 1 - 2.6 µM[4] |
| P2X7 | ~1 - 3 µM[6] |
Table 2: PPADS IC50 Values for P2Y and Other Off-Target Receptors
| Receptor/Protein | Reported IC50 |
| P2Y1-like | pA2 = 6[7] |
| P2Y2-like | ~0.9 mM[4] |
| P2Y4 | ~15 mM[4] |
| NAADP Receptor | Reversible competitive antagonist[2] |
| Na+/Ca2+ Exchanger (reverse mode) | Inhibitor[4] |
| STAT1 | 87.4 ± 6.6 μM[8] |
| STAT3 | 22.6 ± 1.6 μM[8] |
| STAT4 | 2.2 ± 0.2 μM[8] |
| STAT5a | 1.5 ± 0.2 μM[8] |
| STAT5b | 2.0 ± 0.3 μM[8] |
| STAT6 | 20.1 ± 4.6 μM[8] |
Q2: What is the general mechanism of action of PPADS?
A2: PPADS acts primarily as a non-selective antagonist of P2X receptors. It is believed to function as an ATP mimetic, competing with ATP for its binding site.[2] However, studies have also shown that it can act in a non-competitive manner, possibly by binding to an allosteric site on the receptor.[5]
Q3: Are there any known issues with PPADS interfering with common assay readouts?
A3: Yes, the chemical properties of PPADS can interfere with certain assay technologies:
-
Colorimetric Assays: PPADS is a colored compound, which can interfere with absorbance-based assays like the MTT assay. Always include a "PPADS only" control to measure its intrinsic absorbance at the wavelength of your assay.
-
Fluorescence/Luminescence Assays: PPADS may quench fluorescence or luminescence signals. If using such assays (e.g., luciferase-based reporters), it is essential to run controls to assess for any direct inhibitory or quenching effects of PPADS on the reporter enzyme or the signal itself.[9][10]
Experimental Protocols
1. Protocol for Assessing PPADS Cytotoxicity using the LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis, making it a reliable marker for cytotoxicity.[11]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
PPADS stock solution
-
Culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Triton X-100 (for maximum lysis control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of PPADS in culture medium. Remove the old medium from the cells and add the PPADS dilutions. Include wells with medium only (no cells) for background control, cells with medium only for a negative control (spontaneous LDH release), and cells treated with Triton X-100 for a positive control (maximum LDH release).
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually around 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Caption: P2X Receptor Signaling and PPADS Inhibition.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. Inhibition of Ecto-Apyrase and Ecto-ATPase by Pyridoxal Phosphate-Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of P2-purinoceptor antagonists on degradation of adenine nucleotides by ecto-nucleotidases in folliculated oocytes of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecto-nucleotide pyrophosphatase modulates the purinoceptor-mediated signal transduction and is inhibited by purinoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Controlling for PPADS Effects on P2Y Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) in studies involving P2Y receptors. The following FAQs and troubleshooting guides address common challenges and outline best practices for ensuring experimental rigor.
Frequently Asked Questions (FAQs)
Q1: What is PPADS and which P2Y receptors does it primarily target?
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a non-selective P2 purinoceptor antagonist. While it was initially characterized as a P2X receptor antagonist, it is also known to inhibit several G-protein coupled P2Y receptors.[1] Its most prominent activity within the P2Y family is against the P2Y1 receptor.[2][3] It shows some preference for P2Y1 over other P2Y subtypes.[3] However, it is largely ineffective against P2Y2 (P2U) and human P2Y4 receptors.[4][5][6][7] PPADS can also inhibit P2Y13 receptors.[8] Its broad-spectrum nature necessitates careful experimental controls to isolate its effects on a specific receptor subtype.
Q2: What are the known off-target or non-specific effects of PPADS?
Beyond its lack of selectivity among P2 receptor subtypes, PPADS has been shown to exert effects at sites distal to the receptor. A key concern is its ability to inhibit signaling at a post-receptor level. For instance, in MDCK-D1 cells, PPADS was found to block arachidonic acid release stimulated by various nucleotides and even non-purinergic agonists like bradykinin and phenylephrine.[9] This suggests that PPADS can interfere with downstream signaling components, potentially a phospholipase A2 (PLA2) pathway, independent of specific receptor antagonism.[9] This makes it critical to use controls that can distinguish between receptor-level and post-receptor-level inhibition.
Q3: How do I determine the optimal concentration of PPADS for my experiment?
The optimal concentration depends on the specific P2Y receptor subtype you are targeting and the experimental system. It is crucial to perform a concentration-response curve (titration) to determine the lowest effective concentration that produces maximal inhibition of your target receptor's response, without inducing non-specific effects. Typical concentrations used in in-vitro studies range from 1 µM to 30 µM.[1][4][6] An IC50 value of approximately 2.5 µM has been reported for inhibiting ATP-activated currents in dorsal root ganglion neurons.[1][10] Always start with a literature search for concentrations used in similar cell types or tissues and validate this with your own titration experiments.
Q4: What are the key differences between PPADS and other P2Y antagonists like Suramin or MRS2179?
PPADS, Suramin, and MRS2179 are common P2Y antagonists, but they differ significantly in their selectivity and mechanism.
-
PPADS: A non-selective P2X and P2Y antagonist, primarily targeting P2Y1. It can have post-receptor off-target effects.[1][9]
-
Suramin: Another broad-spectrum P2 receptor antagonist, but it shows different selectivity compared to PPADS. For instance, it is a less potent antagonist at the P2U (P2Y2) receptor than at the P2Y1 receptor.[5]
-
MRS2179: A highly potent and selective competitive antagonist for the P2Y1 receptor.[3] Due to its high selectivity, it is often used as a preferred tool to specifically probe P2Y1 function and to validate findings obtained with less selective antagonists like PPADS.
Using a highly selective antagonist like MRS2179 alongside PPADS is a powerful strategy to confirm that an observed effect is indeed mediated by the P2Y1 receptor.
Quantitative Data: PPADS Antagonist Activity
The following table summarizes the antagonist potency of PPADS at various P2Y receptors. Note that values can vary between species and experimental conditions.
| Receptor Subtype | Agonist Used | Cell Type/System | Potency (Apparent pA2 / IC50) | Comments | Reference |
| t-P2Y1 | 2MeSATP | 1321N1 Astrocytoma Cells | Apparent pA2: 5.98 | Schild plot slope was not unity, suggesting non-competitive antagonism. | [5] |
| h-P2U (P2Y2) | UTP | 1321N1 Astrocytoma Cells | Ineffective up to 30 µM | PPADS did not significantly affect the UTP concentration-response curve. | [5] |
| Endothelial P2Y | ADP | Bovine Aortic Endothelial Cells | Profound and significant inhibition | PPADS was highly effective at blocking ADP-induced responses. | [4][6] |
| Endothelial P2U (P2Y2) | UTP | Bovine Aortic Endothelial Cells | Not significantly affected | PPADS did not markedly attenuate the response to the P2U agonist UTP. | [4][6] |
| P2X (Neuronal) | ATP | Bullfrog Dorsal Root Ganglion Neurons | IC50: 2.5 µM | For comparison, demonstrates potency at P2X receptors. | [1][10] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's EC50 value. A higher pA2 indicates greater potency.
P2Y Receptor Signaling and PPADS Inhibition Sites
Caption: P2Y1 signaling pathway and points of inhibition by PPADS.
Troubleshooting Guides
Problem: PPADS is inhibiting responses to agonists for non-P2Y receptors.
-
Possible Cause: This strongly suggests an off-target effect at a post-receptor signaling node. PPADS has been documented to inhibit arachidonic acid release downstream of multiple G-protein coupled receptors, not just P2Y subtypes.[9]
-
Troubleshooting Protocol:
-
Confirm the Effect: Run a concentration-response curve for a non-P2Y receptor agonist known to be active in your system (e.g., bradykinin for B2 receptors, phenylephrine for α1-adrenergic receptors) in the presence and absence of your working concentration of PPADS.
-
Isolate the Pathway: If inhibition is observed, the effect is likely not at the P2Y receptor level.
-
Use an Orthogonal Antagonist: Replace PPADS with a highly selective antagonist for your target P2Y receptor (e.g., MRS2179 for P2Y1). This selective antagonist should NOT inhibit the response to the non-P2Y agonist.
-
Problem: I am not seeing P2Y receptor inhibition with PPADS where I expect it.
-
Possible Cause: The P2Y receptor subtype expressed in your system may be insensitive to PPADS. For example, P2Y2, P2Y4, and P2Y6 receptors are known to be poorly blocked by PPADS.[2][4][7] Alternatively, the PPADS concentration may be too low or the compound may have degraded.
-
Troubleshooting Protocol:
-
Verify Receptor Expression: First, confirm the expression of the target P2Y receptor in your experimental model using techniques like qPCR, Western blot, or by using a panel of selective P2Y agonists.
-
Use a Positive Control: Test your PPADS stock on a cell line or tissue known to express a PPADS-sensitive receptor, such as P2Y1. This validates the activity of your compound.
-
Perform Agonist Profiling: Characterize your system with multiple P2Y agonists. For example:
-
UTP: Activates P2Y2 and P2Y4.[2] If your system responds strongly to UTP but not 2MeSADP, it likely expresses PPADS-insensitive receptors.
-
2MeSADP: Potent agonist at P2Y1, P2Y12, and P2Y13. If you see a response to 2MeSADP, it should be sensitive to PPADS if P2Y1 or P2Y13 are the primary subtypes involved.
-
-
Increase PPADS Concentration: Perform a full concentration-inhibition curve with PPADS against the relevant agonist to ensure you are using a saturating concentration.
-
Experimental Protocols
Protocol: Validating the Specificity of PPADS-Mediated Inhibition
This workflow provides a logical sequence for designing a well-controlled experiment to confidently attribute an observed effect to the inhibition of a specific P2Y receptor by PPADS.
Caption: Experimental workflow for validating PPADS specificity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y receptors and pain transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2 receptor antagonist PPADS abrogates LPS-induced neutrophil migration in the murine air pouch via inhibition of MIP-2 and KC production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of PPADS in Pain Research Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) in pain research models. Our goal is to help you enhance the specificity of your experiments and navigate potential challenges.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when using PPADS in pain research, offering practical solutions and experimental design considerations.
Q1: My PPADS application is producing inconsistent or unexpected results in my pain model. What are the likely causes?
A1: Inconsistent results with PPADS can stem from several factors. Firstly, PPADS is a non-selective antagonist, meaning it can interact with multiple P2X and some P2Y purinergic receptor subtypes.[1] This lack of specificity can lead to varied effects depending on the specific expression profile of these receptors in your model system. Additionally, PPADS has been reported to have off-target effects, such as membrane depolarization, independent of P2X receptor antagonism.
Troubleshooting Steps:
-
Verify PPADS Integrity: Ensure the PPADS solution is fresh and properly stored to prevent degradation.
-
Optimize Dosing: Conduct a thorough dose-response study to identify the optimal concentration that elicits the desired effect with minimal off-target activity.
-
Control for Off-Target Effects: Include control experiments to differentiate between P2 receptor-mediated effects and non-specific actions of PPADS.
Q2: How can I be sure that the effects I'm observing are due to P2 receptor antagonism and not off-target effects of PPADS?
A2: This is a critical consideration when using a non-selective antagonist like PPADS. To address this, a series of control experiments are essential:
-
Use a Structurally Unrelated P2 Antagonist: Employ another P2 receptor antagonist with a different chemical structure to see if it replicates the effects of PPADS.
-
Employ a Positive Control: Use a known selective agonist for the P2 receptor subtype you are investigating to ensure the receptor is functional in your system.
-
Negative Control with a Non-P2 Receptor Agonist: Demonstrate that PPADS does not affect signaling pathways activated by agonists of unrelated receptors.
-
Utilize Knockout Models: If available, use animal models where the specific P2 receptor subtype of interest has been knocked out to confirm the target of PPADS' action.
Q3: What is the optimal route of administration and dosage for PPADS in rodent models of pain?
A3: The optimal route and dosage of PPADS can vary depending on the specific pain model and the research question. Intraperitoneal (i.p.) and intrathecal (i.t.) injections are common routes.
-
Intraperitoneal (i.p.) Administration: Doses in the range of 6.25–50 mg/kg have been used in rodent models of neuropathic and inflammatory pain.[1]
-
Intrathecal (i.t.) Administration: This route delivers PPADS directly to the spinal cord, often requiring lower doses.
It is crucial to perform a dose-response study to determine the minimal effective dose that produces a significant analgesic effect in your specific model, which helps to minimize potential side effects and off-target actions.
Q4: Are there any known off-target effects of PPADS that I should be aware of?
A4: Yes, PPADS has been shown to have effects that are not mediated by P2 receptor antagonism. For instance, it can cause membrane depolarization in a manner that is not inhibited by the P2X antagonist suramin. Furthermore, there is evidence that PPADS may also interact with STAT proteins.[2][3] Researchers should be cautious and interpret their results in light of these potential off-target activities.
Data Presentation
Table 1: Comparative Efficacy of PPADS and Other Purinergic Ligands in Different Pain Models
| Compound | Target(s) | Pain Model | Route of Administration | Minimal Effective Dose (mED) | Reference |
| PPADS | P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, P2Y4 | Acute Thermal Nociception | i.p. | > 50 mg/kg | [1][4] |
| PPADS | P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, P2Y4 | Neuropathic Pain (Seltzer model) | i.p. | No significant effect | [1][4] |
| NF449 | P2X1 antagonist | Acute Thermal Nociception | i.p. | ~10 mg/kg | [4] |
| Brilliant Blue G | P2X7 antagonist | Inflammatory Pain (CFA) | i.p. | Mild effect | [4] |
| MRS2365 | P2Y1 agonist | Neuropathic Pain (Seltzer model) | i.p. | ~0.1 mg/kg | [4] |
| MRS2395 | P2Y12 antagonist | Neuropathic Pain (Seltzer model) | i.p. | ~0.3 mg/kg | [4] |
Table 2: IC50 Values of PPADS for Purinergic Receptors
| Receptor Subtype | Species | Cell Type/Tissue | IC50 (µM) | Reference |
| ATP-activated current | Bullfrog | Dorsal Root Ganglion Neurons | 2.5 ± 0.03 | [5] |
| STAT4 | Human | NK-92 cell lysate | 2.92 ± 0.36 | [2] |
| STAT5a | Human | K-562 cell lysate | 1.41 ± 0.35 | [2] |
| STAT5b | Human | K-562 cell lysate | 1.22 ± 0.27 | [2] |
| STAT3 | Human | NK-92 cell lysate | 29.6 ± 4.0 | [2] |
Experimental Protocols
Protocol 1: Administration of PPADS in a Rodent Model of Inflammatory Pain (CFA-induced)
Objective: To assess the analgesic effect of PPADS on mechanical allodynia in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).
Materials:
-
PPADS (Sigma-Aldrich)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Male Sprague-Dawley rats (200-250 g)
-
Von Frey filaments
-
Animal restrainers
Procedure:
-
Induction of Inflammation:
-
Acclimatize rats to the testing environment for at least 3 days.
-
Lightly restrain the rat and inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Allow 24 hours for the development of inflammation and mechanical allodynia.
-
-
PPADS Preparation and Administration:
-
Dissolve PPADS in sterile saline to the desired concentrations (e.g., for a dose-response curve: 10, 25, 50 mg/kg).
-
Administer the PPADS solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Assessment of Mechanical Allodynia:
-
At predetermined time points post-PPADS administration (e.g., 30, 60, 120 minutes), place the rat in a testing chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the PPADS-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
Protocol 2: Control Experiment to Assess PPADS Specificity
Objective: To determine if the analgesic effect of PPADS is specific to P2 receptor antagonism.
Procedure:
-
Pre-treatment with a P2 Receptor Agonist:
-
Administer a sub-threshold dose of a P2 receptor agonist (e.g., α,β-methylene ATP for P2X1/3) prior to PPADS administration.
-
Assess if the agonist potentiates the analgesic effect of a low dose of PPADS.
-
-
Use of a Non-Purinergic Agonist:
-
Administer an agonist for a non-purinergic receptor known to be involved in pain (e.g., capsaicin for TRPV1).
-
Administer PPADS and assess if it has any effect on the nociceptive response induced by the non-purinergic agonist. A lack of effect would suggest specificity towards purinergic pathways.
-
Mandatory Visualization
Signaling Pathway Diagrams
Below are diagrams of key purinergic receptor signaling pathways implicated in pain, generated using the DOT language.
Caption: P2X Receptor Signaling in Nociceptors.
Caption: P2Y1 Receptor Signaling in Nociceptors.
Caption: General Experimental Workflow for Using PPADS.
References
- 1. A comparative analysis of the activity of ligands acting at P2X and P2Y receptor subtypes in models of neuropathic, acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative analysis of the activity of ligands acting at P2X and P2Y receptor subtypes in models of neuropathic, acute and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
"Overcoming limitations of PPADS in clinical research translation"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Pyridoxal-phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) in experimental settings. Our goal is to help you overcome the limitations of PPADS and improve the translational potential of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with PPADS.
Q1: Why am I seeing incomplete or weak inhibition of ATP-induced responses with PPADS?
A: This is a common issue that can stem from several factors related to PPADS's mechanism of action and experimental setup.
-
Slow Onset of Action: PPADS exhibits a slow onset of inhibition.[1][2] If you are co-applying PPADS with ATP, you may not observe the maximum inhibitory effect.
-
Concentration: The inhibitory concentration (IC50) of PPADS varies significantly depending on the P2X receptor subtype. For example, in bullfrog dorsal root ganglion neurons, the IC50 for ATP-activated current was 2.5 ± 0.03 μM.[1][2] In mouse cortical astrocytes, the IC50 for the rapid current component was 0.7 ± 0.5 µM, while the slow component was less sensitive with an IC50 of 8.6 ± 0.9 µM.[3]
-
Receptor Subtype Specificity: PPADS is a non-selective antagonist and is more potent at some P2X subtypes (e.g., P2X1) than others.[4] If your system expresses a mix of P2X receptors, you may only see partial inhibition.
-
Non-Competitive Mechanism: PPADS acts as a complex non-competitive antagonist, likely at an allosteric site.[1][2] This means that simply increasing the ATP concentration may not overcome the block; PPADS reduces the maximal response to ATP without significantly changing its EC50.[1][2]
Q2: I'm observing unexpected or off-target effects. Is this common with PPADS?
A: Yes, off-target effects are a significant limitation of PPADS and a major hurdle for its clinical translation.[4]
-
Known Off-Targets:
-
P2Y Receptors: While generally more potent on P2X receptors, PPADS can also inhibit some P2Y receptors.[4]
-
STAT Proteins: PPADS has been shown to inhibit Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b, with IC50 values in the low micromolar range.[5]
-
Prostaglandin Synthesis: Some in vitro studies have suggested PPADS can block the production of prostaglandins.[6] However, an in vivo study showed it did not affect the synthesis of PGE2 during muscle contraction, indicating this effect may be context-dependent.[6]
-
-
Troubleshooting Tip:
-
Use the lowest effective concentration of PPADS to minimize off-target activity.
-
Employ more selective P2X receptor antagonists if available for your target subtype to confirm that the observed effect is P2X-mediated.
-
When translating findings, consider that these off-target effects could contribute to the overall physiological response in complex in vivo models.[7]
-
Q3: My results with PPADS are inconsistent between experiments. What should I check for?
A: Poor reproducibility can arise from the chemical properties of PPADS and variations in protocol execution.
-
Reagent Stability: PPADS is a salt and is soluble in water.[8] However, the stability of stock solutions and working dilutions can be affected by storage conditions, pH, and freeze-thaw cycles. The stability of many pharmaceutical compounds can be influenced by factors like temperature, pH, and agitation.[9]
-
Troubleshooting Tip: Prepare fresh working solutions from a stock solution stored under desiccating conditions at -20°C.[8] Minimize freeze-thaw cycles. Validate the stability of PPADS in your specific experimental buffer if you suspect degradation.
-
-
Experimental Conditions: As a non-competitive antagonist with slow kinetics, its binding and inhibition can be sensitive to subtle changes in the experimental environment.
-
Troubleshooting Tip: Strictly standardize pre-incubation times, temperature, and pH across all experiments. Ensure consistent and rapid solution exchange in perfusion systems.
-
Q4: What are the primary challenges in translating my in vitro PPADS findings to in vivo models?
A: The transition from a controlled in vitro environment to a complex living system magnifies the limitations of PPADS.
-
Lack of Specificity: In an animal model, the non-selective nature of PPADS makes it difficult to attribute an observed physiological effect to a single P2X receptor subtype.[4] This complicates the interpretation of its therapeutic potential.
-
Pharmacokinetics & Bioavailability: Issues related to bioavailability and off-target effects have hampered the clinical application of many promising compounds discovered in academic research.[10][11] The route of administration and ability of PPADS to reach the target tissue at an effective concentration without causing systemic side effects are major considerations. For example, in a stroke model, PPADS was administered directly via intracerebroventricular injection to bypass the blood-brain barrier.[12]
-
Complexity of Biological Systems: The off-target effects on STAT proteins or other signaling molecules could produce confounding results or unintended toxicity in an in vivo setting.[5] The ultimate goal of translational research is to move from basic discoveries to clinical applications, a process fraught with challenges including the "valley of death" between preclinical and clinical trials.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for PPADS to aid in experimental design.
Table 1: Inhibitory Concentrations (IC50) of PPADS
| Target | Cell/System Type | IC50 Value | Reference |
|---|---|---|---|
| ATP-Activated Current | Bullfrog Dorsal Root Ganglion Neurons | 2.5 ± 0.03 µM | [1][2] |
| P2X Receptor (Rapid Component) | Mouse Cortical Astrocytes | 0.7 ± 0.5 µM | [3] |
| P2X Receptor (Slow Component) | Mouse Cortical Astrocytes | 8.6 ± 0.9 µM | [3] |
| STAT4 | HTRF Assay | 2.92 ± 0.36 µM | [5] |
| STAT5a | HTRF Assay | 1.41 ± 0.35 µM | [5] |
| STAT5b | HTRF Assay | 1.22 ± 0.27 µM | [5] |
| STAT1 | Fluorescence Polarization Assay | 87.4 ± 6.6 µM | [5] |
| STAT3 | Fluorescence Polarization Assay | 22.6 ± 1.6 µM |[5] |
Table 2: Physicochemical Properties of PPADS Tetrasodium Salt
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H10N3Na4O12PS2 | [8] |
| Molecular Weight | 599.3 Da | [8] |
| Appearance | Solid | [8] |
| Solubility | Soluble in water to 100 mM | [8] |
| Storage | Store at -20°C under desiccating conditions |[8] |
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to PPADS experimentation and its translational challenges.
Caption: Simplified purinergic signaling pathway showing PPADS inhibition.
Caption: Experimental workflow for troubleshooting weak PPADS efficacy.
Caption: Logical flow for considering PPADS limitations in translation.
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Assay for P2X Receptor Antagonism
This protocol is adapted from methodologies used to characterize PPADS inhibition of ATP-activated currents in neurons.[1][2]
-
Cell Preparation: Prepare freshly isolated or cultured neurons/cells known to express P2X receptors (e.g., dorsal root ganglion neurons).
-
Recording Setup:
-
Establish whole-cell patch-clamp configuration.
-
Use an internal pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.
-
Use an external solution containing (in mM): 150 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Hold cells at a membrane potential of -60 mV to -80 mV.
-
-
Application of Compounds:
-
Use a rapid solution application system for fast exchange of solutions.
-
Control Response: Apply the P2X agonist (e.g., 2.5 µM ATP) for 2-5 seconds to establish a baseline control current. Allow for complete washout and recovery.
-
PPADS Inhibition: Pre-apply PPADS (e.g., 2.5 µM) in the external solution for a set duration (e.g., 10-30 seconds).
-
Test Response: While continuing to perfuse with the PPADS-containing solution, co-apply the agonist (2.5 µM ATP) and record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-activated current in the absence (I_control) and presence (I_inhibited) of PPADS.
-
Calculate the percentage of inhibition: % Inhibition = [(I_control - I_inhibited) / I_control] * 100.
-
To determine the IC50, repeat the protocol with a range of PPADS concentrations and fit the data to a concentration-response curve.
-
Protocol 2: Calcium Imaging Assay to Measure P2X Receptor Activity
This protocol provides a higher-throughput method to assess P2X receptor antagonism.
-
Cell Preparation: Plate cells expressing the P2X receptor of interest onto 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After loading, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Compound Application:
-
Acquire a baseline fluorescence reading using a plate reader equipped with an injection system.
-
Inject the antagonist (PPADS) at various concentrations into the wells and incubate for a predetermined time (e.g., 1-5 minutes) to account for its slow onset.
-
Inject the agonist (e.g., ATP or α,β-meATP) and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Normalize the response to the control wells (agonist only) to determine the percentage of inhibition for each PPADS concentration.
-
Plot the percentage of inhibition against the log of the PPADS concentration and fit to a four-parameter logistic equation to determine the IC50.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPADS does not block contraction-induced prostaglandin E2 synthesis in cat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The purinergic antagonist PPADS reduces pain related behaviours and interleukin-1 beta, interleukin-6, iNOS and nNOS overproduction in central and peripheral nervous system after peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPADS, P2 purinergic receptor antagonist (CAS 192575-19-2) | Abcam [abcam.com]
- 9. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Translating Academic Research into Therapeutic Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo | PLOS One [journals.plos.org]
- 13. The Continuing Challenges of Translational Research: Clinician-Scientists' Perspective - PMC [pmc.ncbi.nlm.nih.gov]
"Best practices for preparing and storing PPADS stock solutions"
This guide provides researchers, scientists, and drug development professionals with best practices for the preparation, storage, and troubleshooting of PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PPADS? A1: The recommended solvent for PPADS tetrasodium salt is water.[1][2][3]
Q2: What is the maximum solubility of PPADS in water? A2: PPADS is soluble in water up to a concentration of 100 mM.[1][2][3]
Q3: How should solid PPADS be stored upon receipt? A3: Solid PPADS should be stored at -20°C under desiccating conditions.[1][2][3] Following these conditions, the product can be stored for up to 12 months.[1]
Q4: What is the best practice for preparing a stock solution? A4: It is recommended to prepare fresh solutions for immediate use if possible.[2] When preparing the solution, use the batch-specific molecular weight found on the product's certificate of analysis, as it can vary due to hydration. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[4]
Q5: How should I store a PPADS stock solution? A5: If storage is necessary, it is best to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[2][4] For optimal stability, use glass vials with Teflon-lined screw caps to prevent solvent evaporation over time.[5]
Q6: How long is a prepared stock solution stable? A6: For optimal results, solutions should be prepared and used on the same day.[2] If stored at -20°C, the solution should be used within one month.[2][4] For storage up to six months, maintaining the solution at -80°C is recommended.[4]
Troubleshooting Guide
Q1: My PPADS stock solution appears cloudy or has visible precipitate. What should I do? A1: Precipitation can occur when the solution is stored at low temperatures. Before use, allow the aliquot to equilibrate to room temperature completely.[2] Gently vortex or sonicate the vial to ensure all precipitate has redissolved.[4] If the precipitate does not dissolve, it may indicate that the concentration is too high or that the compound has degraded. In this case, it is best to discard the solution and prepare a fresh one.
Q2: I am observing inconsistent or no antagonist activity in my experiments. What could be the cause? A2: This issue can arise from several factors:
-
Solution Degradation: PPADS solutions have limited stability. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution.[2][4]
-
Inaccurate Concentration: Ensure you used the batch-specific molecular weight for your calculations, as hydration levels can vary. Also, verify the calibration of your pipettes and balances.[5]
-
Precipitation: As mentioned above, ensure that no precipitate is present in the solution before diluting it into your experimental buffer. Any undissolved compound will lead to a lower effective concentration.[2]
Q3: The color of my PPADS solution has changed. Is it still usable? A3: A significant change in the color of the solution may indicate chemical degradation or contamination. As a non-selective P2 purinergic antagonist, the integrity of its chemical structure is critical for its function.[3] It is safest to discard the solution and prepare a new one to ensure the reliability of your experimental results.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of PPADS tetrasodium salt solutions.
| Parameter | Value & Conditions | Source(s) |
| Molecular Weight | 599.3 g/mol (may vary by batch) | [1][3] |
| Recommended Solvent | Water | [1][2][3] |
| Maximum Solubility | 100 mM in water | [1][2][3] |
| Storage (Solid Form) | -20°C, desiccated | [1][2] |
| Storage (Stock Solution) | Short-term: -20°C (up to 1 month) Long-term: -80°C (up to 6 months) | [2][4] |
| Stability (Stock Solution) | Prepare fresh for best results. Avoid multiple freeze-thaw cycles. | [2][4] |
Experimental Protocol: Preparation of a 100 mM PPADS Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM aqueous stock solution of PPADS tetrasodium salt.
Materials:
-
PPADS tetrasodium salt (solid)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or glass vial with a Teflon-lined cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Calculate Required Mass:
-
Refer to the Certificate of Analysis for the batch-specific molecular weight (MW). For this example, we will use the standard MW of 599.3 g/mol .
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.1 mol/L x 0.001 L x 599.3 g/mol x 1000 mg/g
-
Mass = 59.93 mg
-
-
Weigh the Compound:
-
Carefully weigh out 59.93 mg of solid PPADS on an analytical balance and transfer it to the vial.
-
-
Dissolution:
-
Add 1 mL of high-purity water to the vial containing the PPADS powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes or warm it briefly to 37°C.[4]
-
-
Storage:
-
For immediate use, proceed with experimental dilutions.
-
For storage, divide the solution into smaller, single-use aliquots in appropriate vials (glass with Teflon-lined caps are recommended).[5]
-
Label the aliquots clearly with the compound name, concentration, and preparation date.
-
Store at -20°C for up to one month or at -80°C for up to six months.[2][4]
-
Visualizations
Caption: Experimental workflow for preparing and using PPADS stock solutions.
Caption: Troubleshooting logic for unexpected results with PPADS solutions.
References
- 1. PPADS, P2 purinergic receptor antagonist (CAS 192575-19-2) | Abcam [abcam.com]
- 2. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 3. PPADS tetrasodium salt | CAS:192575-19-2 | P2 purinergic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. enfanos.com [enfanos.com]
Validation & Comparative
"Comparing the efficacy of PPADS and suramin as P2X antagonists"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used, non-selective P2X receptor antagonists: Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and suramin. The following sections detail their mechanisms of action, comparative efficacy across various P2X subtypes, selectivity profiles, and potential off-target effects, supported by experimental data and detailed methodologies.
Mechanism of Action
PPADS is a non-selective P2X receptor antagonist that exhibits a complex, non-competitive mode of inhibition, potentially acting at an allosteric site.[1] It is also suggested to function as an ATP mimetic, competing with ATP for its binding site on P2 receptors.[2] At higher concentrations, PPADS can also affect P2Y receptors and other ion channels.
Suramin is a broad-spectrum antagonist of P2 receptors.[3] Its exact mechanism is not fully elucidated but is known to involve the inhibition of various enzymes in addition to its antagonism at P2 receptors.[4][5] Suramin's action is not limited to P2X receptors; it also interacts with a range of other receptors and growth factors, contributing to its complex pharmacological profile.[4]
Comparative Efficacy at P2X Receptor Subtypes
The inhibitory potency of PPADS and suramin varies across different P2X receptor subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in various studies. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, agonist concentration, and specific assay used.
| P2X Subtype | PPADS IC50 (µM) | Suramin IC50 (µM) | Reference(s) |
| P2X1 | 0.068 - 2.6 | ~10 - 30 | [2][6] |
| P2X2 | 1 - 2.6 | > 50 | [1][6] |
| P2X3 | 0.214 - 2.6 | ~10 - 30 | [2][6] |
| P2X4 | ~10.5 - 30 (human) | > 100 - 300 | [1][7] |
| P2X5 | 1 - 2.6 | N/A | [6] |
| P2X7 | ~10 - 53 | ~40 - 250 | [7][8] |
A direct comparison in murine myenteric neurons revealed that PPADS (IC50 = 0.54 µM) is a more potent antagonist than suramin (IC50 = 134 µM) on native P2X receptors in this tissue.[7]
Selectivity Profile
Both PPADS and suramin are considered non-selective antagonists, exhibiting activity at both P2X and P2Y receptors.
PPADS generally shows some preference for P2X over P2Y receptors, although it can inhibit P2Y1-like receptors at higher concentrations.[9]
Suramin is a broad-spectrum P2 antagonist and does not effectively discriminate between P2X and P2Y subtypes.[4]
Off-Target Effects
The utility of PPADS and suramin as specific research tools is limited by their off-target activities.
PPADS , at concentrations above 100 µM, can inhibit other ion channels, including 5-HT3 receptors.[10]
Suramin has a wide range of biological activities beyond P2 receptor antagonism. It is known to interact with various growth factor receptors, enzymes involved in glycolysis, and has anti-parasitic and potential anti-cancer properties.[4][5] Common side effects in clinical use include rash, nausea, and vomiting.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for P2X Antagonist Screening
This protocol is designed to measure the inhibitory effect of antagonists on ATP-gated currents in cells expressing specific P2X receptor subtypes.
1. Cell Preparation:
- Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the P2X receptor subtype of interest on glass coverslips.
- On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
- Fill the pipette with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with KOH).
3. Recording Procedure:
- Obtain a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC20-EC50) to establish a baseline current.
- After a stable baseline is achieved, co-apply the agonist with increasing concentrations of the antagonist (PPADS or suramin).
- Record the peak inward current for each concentration.
4. Data Analysis:
- Measure the peak current amplitude in the presence of each antagonist concentration.
- Normalize the current responses to the baseline control response.
- Plot the normalized current as a function of the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.
Fluorometric Calcium Imaging for P2X Antagonist Screening
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) upon P2X receptor activation and its inhibition by antagonists.
1. Cell Preparation:
- Seed cells expressing the target P2X receptor subtype in a 96- or 384-well black-walled, clear-bottom plate.
- Allow cells to adhere and grow overnight.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
- After incubation, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
3. Assay Procedure:
- Place the plate in a fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Add the antagonist (PPADS or suramin) at various concentrations to the wells and incubate for a predetermined time.
- Stimulate the cells by adding the P2X receptor agonist (e.g., ATP).
- Continuously measure the fluorescence intensity before and after agonist addition.
4. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) for each well.
- Normalize the ΔF in the presence of the antagonist to the control response (agonist alone).
- Plot the normalized response against the antagonist concentration and fit the data to determine the IC50 value.
Visualizations
Caption: P2X Receptor Signaling Pathway
Caption: Comparative Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to PPADS and A-317491 for Targeting P2X3 Receptors in Pain Research
An objective analysis of two key antagonists for researchers in pain and sensory neuroscience.
In the landscape of pain research, the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, has emerged as a critical target for the development of novel analgesics. Two compounds that have been instrumental in elucidating the role of P2X3 in pain are Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and A-317491. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | PPADS | A-317491 |
| Compound Type | Non-selective P2 receptor antagonist | Potent and selective, non-nucleotide P2X3 and P2X2/3 receptor antagonist |
| Selectivity | Broad-spectrum, antagonizes multiple P2X and some P2Y receptors | High selectivity for P2X3 and P2X2/3 over other P2 receptors and ion channels |
| Potency at P2X3 | Micromolar to sub-micromolar range | Nanomolar range |
| Primary Use | Early-stage research to broadly probe purinergic signaling | Specific investigation of P2X3 and P2X2/3 receptor function in pain |
| In Vivo Efficacy | Demonstrates efficacy in neuropathic pain models | Highly effective in chronic inflammatory and neuropathic pain models |
Quantitative Comparison of Antagonist Activity
The following tables summarize the potency and in vivo efficacy of PPADS and A-317491 based on published experimental data.
Table 1: In Vitro Potency against P2X Receptors
| Compound | Receptor Subtype | Potency (IC50 / Ki) | Species | Reference |
| PPADS | P2X1 | IC50: 68 nM | Xenopus oocytes | [1][2] |
| P2X3 | IC50: 214 nM | Xenopus oocytes | [1] | |
| A-317491 | human P2X3 | Ki: 22 nM | Recombinant | [3][4] |
| rat P2X3 | Ki: 22 nM | Recombinant | [3][4] | |
| human P2X2/3 | Ki: 9 nM | Recombinant | [4][5] | |
| rat P2X2/3 | Ki: 92 nM | Recombinant | [3][4] | |
| Other P2 Receptors | IC50 > 10 µM | [3][4] |
Table 2: In Vivo Efficacy in Rodent Pain Models
| Compound | Pain Model | Species | Efficacy (ED50) | Route of Administration | Reference |
| PPADS | Chronic Constriction Injury (CCI) | Mice | 25 mg/kg (reversal of hypersensitivity) | Intraperitoneal | [6][7][8] |
| A-317491 | Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | Rat | 30 µmol/kg | Subcutaneous | [3] |
| Chronic Constriction Injury (CCI) - Thermal Hyperalgesia | Rat | 15 µmol/kg | Subcutaneous | [3] | |
| Chronic Constriction Injury (CCI) - Mechanical Allodynia | Rat | 10 µmol/kg | Subcutaneous | [3] | |
| L5/L6 Nerve Ligation - Mechanical Allodynia | Rat | 10 nmol | Intrathecal | [9][10] |
Mechanism of Action and Signaling Pathway
Both PPADS and A-317491 act as antagonists at P2X3 receptors, which are ligand-gated ion channels. The binding of extracellular ATP to these receptors, typically released from damaged cells, triggers a conformational change that opens a non-selective cation channel. This leads to an influx of Na+ and Ca2+, causing depolarization of the sensory neuron and the initiation of an action potential that is transmitted to the central nervous system and perceived as pain.[7][11] A-317491 has been shown to be a competitive antagonist, meaning it directly competes with ATP for the binding site on the receptor.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Assays
1. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following P2X3 receptor activation.
-
Cell Preparation: Cells expressing the P2X3 receptor (e.g., HEK293 cells or primary dorsal root ganglion neurons) are cultured. For adherent cells, they are plated in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Assay Procedure: The cells are washed to remove extracellular dye. A baseline fluorescence reading is taken using a fluorescence plate reader or flow cytometer. The antagonist (PPADS or A-317491) is added at various concentrations and incubated. The agonist (e.g., ATP or α,β-meATP) is then added to stimulate the P2X3 receptors.
-
Data Analysis: The change in fluorescence intensity, indicating intracellular calcium mobilization, is measured over time. The inhibitory effect of the antagonist is calculated by comparing the response in the presence and absence of the compound to determine the IC50 value.[13][14][15]
2. Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion channel activity of P2X3 receptors.
-
Cell Preparation: Individual cells expressing P2X3 receptors are identified for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
Drug Application: The agonist (ATP or α,β-meATP) is applied to the cell to evoke an inward current. The antagonist (PPADS or A-317491) is pre-applied or co-applied with the agonist to assess its inhibitory effect.
-
Data Analysis: The amplitude of the agonist-evoked current is measured in the presence and absence of the antagonist. The percentage of inhibition is calculated to determine the IC50 value.[2][16]
In Vivo Pain Models
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve damage.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rat or mouse is exposed. Four loose ligatures are tied around the nerve.[3][6][9]
-
Behavioral Testing: At various time points post-surgery, pain-related behaviors are assessed.
-
Mechanical Allodynia: The paw withdrawal threshold to a non-painful mechanical stimulus is measured using von Frey filaments. A lower threshold in the injured paw indicates allodynia.[9]
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured. A shorter latency indicates hyperalgesia.[3]
-
-
Drug Administration: PPADS or A-317491 is administered (e.g., intraperitoneally or subcutaneously) before behavioral testing.
-
Data Analysis: The effect of the antagonist on reversing the decreased withdrawal threshold or latency is measured to determine the ED50 value.
2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state.
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw of a rodent is administered.
-
Behavioral Testing:
-
Drug Administration: The antagonist is administered prior to behavioral assessment.
-
Data Analysis: The ability of the antagonist to increase the paw withdrawal latency is quantified to determine its anti-hyperalgesic effect.
Comparative Analysis
The choice between PPADS and A-317491 hinges on the specific research question.
PPADS serves as a useful, albeit non-selective, tool for initial investigations into the involvement of purinergic signaling in a particular physiological or pathological process. Its broad-spectrum activity can help determine if any P2 receptor is playing a role. However, its lack of specificity for P2X3 makes it unsuitable for studies aiming to isolate the function of this specific receptor subtype.[19]
A-317491 , in contrast, is a highly potent and selective antagonist of P2X3 and P2X2/3 receptors.[3] This makes it an excellent pharmacological tool for dissecting the specific contributions of these receptor subtypes to pain signaling. Its demonstrated efficacy in animal models of chronic pain, particularly neuropathic and inflammatory pain, underscores its value in preclinical drug development and target validation studies.[3][20] However, its properties may limit its use in certain applications, such as studies requiring oral administration.[12][21]
Conclusion
References
- 1. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the role of P2X(3)/P2X(2/3) receptors in neuropathic pain following chronic constriction injury in the rat: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 13. bu.edu [bu.edu]
- 14. content.abcam.com [content.abcam.com]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation [frontiersin.org]
- 19. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
PPADS: A Comparative Guide to its Validation as a Selective P2X1 Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) as a selective P2X1 receptor antagonist. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
PPADS has been historically utilized as a non-selective P2 receptor antagonist. However, a closer examination of its inhibitory profile reveals a preferential antagonism for the P2X1 receptor subtype over other P2X and P2Y receptors. This guide summarizes the quantitative data supporting this selectivity, compares its performance with other notable P2X1 antagonists, and provides detailed protocols for the experimental validation of such compounds.
Data Presentation: Comparative Antagonist Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PPADS and other common P2X receptor antagonists against a range of P2 receptor subtypes. Lower IC50 values indicate higher potency.
| Antagonist | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) | P2Y1 (IC50) | P2Y2 (IC50) | P2Y4 (IC50) | P2Y6 (IC50) | P2Y11 (IC50) | P2Y12 (IC50) |
| PPADS | 68 nM[1] | ~1-2.6 µM[1] | 214 nM[1] | >100 µM[1] | ~1-2.6 µM[1] | Potent[2] | ~10 µM[3] | ~0.9 mM[1] | ~15 mM[1] | Blocks[4] | - | - |
| NF449 | 0.28 nM[5][6][7][8] | 47,000 nM[8] | 1820 nM[8] | >300,000 nM[8] | - | - | Weak antagonist | - | - | - | - | Weak antagonist |
| TNP-ATP | 6 nM[9] | >10 µM[9] | 0.9 nM[9] | >10 µM[9] | - | >10 µM[9] | - | - | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions and species of the receptor.
Experimental Protocols
Accurate validation of a P2X1 receptor antagonist requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.
Calcium Influx Assay
This assay measures the influx of calcium ions through the P2X1 receptor channel upon activation by an agonist, and the subsequent inhibition of this influx by an antagonist.
Materials:
-
Cells stably expressing the human P2X1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP)
-
Test antagonist (PPADS) and reference antagonists (NF449, TNP-ATP)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the P2X1-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add solutions of varying concentrations of the antagonist (PPADS or comparators) to the wells. Include a vehicle control (buffer only). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the microplate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of the P2X1 agonist (typically the EC80 concentration) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) response.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Electrophysiology (Patch-Clamp) Assay
This technique directly measures the ion flow through individual P2X1 receptor channels, providing a highly sensitive and quantitative assessment of antagonist activity.
Materials:
-
Cells expressing the P2X1 receptor
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2)
-
P2X1 receptor agonist (ATP or α,β-methylene ATP)
-
Test antagonist (PPADS) and reference antagonists
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution). Fire-polish the tip to ensure a smooth surface for sealing.
-
Whole-Cell Configuration:
-
Mount a coverslip with adherent cells onto the recording chamber of the microscope.
-
Fill a patch pipette with intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, approach a single cell with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of the P2X1 agonist. This will elicit an inward current.
-
Antagonist Application:
-
After the agonist-induced current has stabilized or reached its peak, co-perfuse the cell with the agonist and a specific concentration of the antagonist.
-
Alternatively, pre-incubate the cell with the antagonist for a set period before applying the agonist.
-
-
Data Recording and Analysis:
-
Record the current responses before, during, and after antagonist application.
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Mandatory Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor activation by ATP leads to cation influx and downstream cellular responses.
Experimental Workflow for P2X1 Antagonist Validation
Caption: A typical experimental workflow for validating a selective P2X1 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 9. TNP-ATP | CAS 61368-63-6 | Tocris Bioscience [tocris.com]
Comparative Analysis of PPADS Cross-Reactivity with Purinergic Antagonists
Introduction
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1][2] Initially identified as a selective antagonist for P2X purinoceptors, subsequent research has revealed a more complex profile of activity, including interactions with various P2Y receptor subtypes.[3][4] For researchers in pharmacology and drug development, a thorough understanding of the cross-reactivity of PPADS with other purinergic antagonists is crucial for the accurate interpretation of experimental results and the design of selective therapeutic agents.
This guide provides an objective comparison of PPADS with other purinergic antagonists, focusing on its selectivity and cross-reactivity profile. It includes quantitative data from various experimental systems, detailed methodologies for key assays, and diagrams to illustrate relevant signaling pathways and experimental workflows.
Quantitative Comparison of Purinergic Antagonist Activity
The antagonist potency of PPADS and other common purinergic antagonists, such as suramin, varies significantly across different P2 receptor subtypes. The following table summarizes the inhibitory constants (IC50) and pA2 values from several studies. Lower values indicate higher potency.
| Antagonist | Receptor Subtype(s) | Agonist | Preparation | Parameter | Value | Reference |
| PPADS | Recombinant P2X₁-₅ | ATP | Recombinant cells | IC₅₀ | 1-2.6 µM | [5] |
| P2X | α,β-methylene ATP | Rabbit ear artery | - | Concentration-dependent inhibition | [3] | |
| P2Y-like | 2MeSATP | Bovine aortic endothelial cells | - | Marked attenuation at 30 µM | [6][7] | |
| P2Y₁ | 2MeSATP | Turkey P2Y₁-transfected 1321N1 cells | Apparent pA₂ | 5.98 | [8] | |
| P2Y | 2-methylthio ATP | Rabbit mesenteric artery | - | No effect at 30 µM | [3] | |
| P2U (P2Y₂) | UTP | Bovine aortic endothelial cells | - | Not significantly affected at 30 µM | [6][7] | |
| Suramin | P2X | α,β-methylene ATP | Guinea-pig urinary bladder | Estimated pA₂ | ~4.7 | [9] |
| P2Y | 2MeSATP | Bovine pulmonary artery endothelial cells | pA₂ | 5.5 | [10][11] | |
| P2U (P2Y₂) | UTP | Bovine pulmonary artery endothelial cells | pA₂ | 4.4 | [10][11] | |
| P2Y₁ | 2MeSATP | Turkey P2Y₁-transfected 1321N1 cells | pA₂ | 5.77 | [8] | |
| P2U (P2Y₂) | UTP | Human P2U-transfected 1321N1 cells | Apparent pA₂ | 4.32 | [8] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Key Experimental Protocols
The data presented above were generated using various experimental methodologies. Below are detailed protocols for two common assays used to characterize purinergic receptor antagonists.
Radioligand Binding Assay for P2X Receptors
This assay quantifies the ability of a test compound (like PPADS) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of an antagonist for a specific P2X receptor subtype.
Materials:
-
Cell membranes prepared from tissue or cells expressing the P2X receptor of interest.
-
Radiolabeled P2X agonist, e.g., [³H]-α,β-methylene ATP ([³H]-α,β-MeATP).[12]
-
Test antagonist (PPADS) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-α,β-MeATP and varying concentrations of the antagonist (PPADS) in the binding buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific binding (IC₅₀) is determined using non-linear regression analysis.
Phospholipase C (PLC) Activation Assay for P2Y Receptors
Many P2Y receptors are Gq-coupled and activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs). This functional assay measures the ability of an antagonist to block agonist-induced PLC activation.[8][13]
Objective: To assess the functional antagonism of a test compound at a specific P2Y receptor.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).[8]
-
Myo-[³H]-inositol for metabolic labeling.
-
P2Y receptor agonist (e.g., 2-methylthioadenosine triphosphate, 2MeSATP).[8]
-
Test antagonist (PPADS) at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with the test antagonist (PPADS) at various concentrations in a buffer containing LiCl.
-
Stimulation: Add the P2Y agonist (e.g., 2MeSATP) at a fixed concentration (e.g., its EC₅₀) and incubate for a specific period (e.g., 30 minutes).
-
Extraction: Stop the reaction by adding a solution like cold trichloroacetic acid.
-
Separation: Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (Dowex columns).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in the agonist-induced IP accumulation (IC₅₀). For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.[8]
Mandatory Visualizations
Signaling Pathways
Caption: Generalized signaling pathways for P2X and P2Y (Gq-coupled) purinergic receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay to determine antagonist potency.
Discussion on Cross-Reactivity
The experimental data clearly indicate that while PPADS is a potent antagonist at several P2X receptors, it is not entirely selective.[3][4] Its antagonistic activity at certain P2Y subtypes, notably P2Y₁-like receptors, demonstrates significant cross-reactivity.[4][6][14] In contrast, PPADS shows little to no effect on P2U (P2Y₂) receptors, suggesting it can be a useful tool to differentiate between P2Y₁ and P2Y₂ receptor-mediated responses.[6][7]
Compared to suramin, another widely used but notoriously non-selective P2 antagonist, PPADS offers a degree of selectivity.[15] Suramin antagonizes both P2X and a broad range of P2Y receptors, often with similar potencies, making it difficult to attribute an observed effect to a specific receptor subtype.[8][13][16][17] For instance, suramin inhibits responses mediated by both P2Y (2MeSATP-induced) and P2U (UTP-induced) agonists, whereas PPADS primarily affects the former.[10][11]
An important confounding factor in the pharmacological profile of both PPADS and suramin is their ability to inhibit ecto-ATPases.[4][10][11] These enzymes are responsible for the degradation of extracellular ATP. By inhibiting them, these antagonists can increase the local concentration of ATP, potentially potentiating agonist effects and complicating the interpretation of their antagonistic actions.[4][10][11]
Conclusion
PPADS is a valuable tool for studying purinergic signaling, but its use requires a careful consideration of its cross-reactivity profile. While it was initially characterized as a selective P2X antagonist, it is now understood to also inhibit certain P2Y receptors, particularly P2Y₁. It displays greater selectivity than broad-spectrum antagonists like suramin, especially in its ability to discriminate between P2Y₁ and P2Y₂ subtypes. However, its off-target effects, including the inhibition of ecto-ATPases, must be acknowledged. Researchers should use PPADS in conjunction with other pharmacological tools and, where possible, in systems with well-characterized receptor expression to ensure the accurate interpretation of their findings.
References
- 1. PPADS - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Selective antagonism by PPADS at P2X-purinoceptors in rabbit isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suramin antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Inhibition of ecto-ATPase by PPADS, suramin and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPADS selectively antagonizes P2X-purinoceptor-mediated responses in the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.tocris.com [resources.tocris.com]
- 16. Suramin antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
A Comparative Analysis of PPADS and Newer Generation P2X Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the archetypal P2X receptor antagonist, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), with a selection of newer generation P2X inhibitors. This analysis is supported by experimental data on inhibitor potency and selectivity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to P2X Receptors and Their Antagonists
P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1] Comprising seven subtypes (P2X1-P2X7), these receptors are involved in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception.[2][3] Consequently, they have emerged as promising therapeutic targets for a variety of pathological conditions.
For many years, PPADS has been a cornerstone pharmacological tool for studying P2X receptor function. However, its utility is limited by its non-selective nature, inhibiting multiple P2X subtypes with varying affinities.[4][5] This lack of specificity has driven the development of a new generation of P2X inhibitors with improved subtype selectivity, offering the potential for more targeted therapeutic interventions with fewer off-target effects. This guide focuses on a comparative analysis of PPADS and these newer agents, with a particular emphasis on antagonists targeting P2X3 and P2X7 receptors, which have seen significant clinical development.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of novel P2X inhibitors has led to compounds with significantly improved potency and selectivity compared to PPADS. The following tables summarize the inhibitory activities (IC50 values) of PPADS and selected newer generation inhibitors against various P2X receptor subtypes. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X2/3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) |
| PPADS | ~1-3 µM[5] | ~1-3 µM[5] | ~1-3 µM[5] | - | ~30 µM[5] | ~1-3 µM[5] | ~10 µM[6] |
| Gefapixant | >10 µM[7] | - | ~30-153 nM[7][8] | ~100-250 nM[8] | >10 µM[7] | - | >10 µM[7] |
| Sivopixant | - | - | 4.2 nM[9] | 1100 nM[9] | - | - | - |
| A-740003 | >100 µM | >100 µM | >100 µM | - | >100 µM | - | 18 nM (rat), 40 nM (human) |
Data Interpretation:
As illustrated in the table, PPADS exhibits broad-spectrum activity across multiple P2X subtypes, with IC50 values in the low micromolar range.[5] In contrast, the newer generation inhibitors demonstrate significantly greater potency and selectivity.
P2X3 and P2X2/3 Selective Antagonists: Gefapixant and Sivopixant are notable examples of newer antagonists developed for conditions such as refractory chronic cough.[7][9] Gefapixant inhibits both P2X3 and P2X2/3 receptors with nanomolar potency.[8] Sivopixant, however, shows high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor, which is implicated in taste-related side effects.[9] This improved selectivity profile may translate to a better safety and tolerability profile in clinical settings.
P2X7 Selective Antagonists: A-740003 is a potent and selective antagonist of the P2X7 receptor, a key player in inflammation and pain.[6] With nanomolar potency and high selectivity over other P2X subtypes, A-740003 represents a significant advancement over the non-selective inhibition of P2X7 by PPADS.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the characterization of P2X inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channels, including P2X receptors. It allows for the direct measurement of ion currents flowing through the channel in response to agonist application and the assessment of antagonist-mediated inhibition.
Objective: To determine the potency and mechanism of action of P2X inhibitors by measuring their effect on ATP-gated currents in cells expressing specific P2X receptor subtypes.
Materials:
-
HEK293 cells stably or transiently expressing the P2X receptor subtype of interest.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.[10]
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (in mM): 147 NaCl, 10 HEPES, 13 D-glucose, 2 CaCl2, 2 KCl, 1 MgCl2; pH adjusted to 7.3 with NaOH.[7]
-
Intracellular solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with CsOH.[7]
-
Agonist solution: ATP dissolved in extracellular solution to the desired concentration.
-
Antagonist solutions: Test compounds dissolved in extracellular solution at various concentrations.
Procedure:
-
Culture HEK293 cells expressing the target P2X receptor on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply the agonist (ATP) for a short duration (e.g., 2-5 seconds) to elicit a baseline inward current.
-
After a washout period, pre-apply the antagonist solution for a defined period (e.g., 2-5 minutes) followed by co-application of the antagonist and agonist.
-
Record the peak inward current in the presence of the antagonist.
-
Repeat steps 6-8 for a range of antagonist concentrations to generate a concentration-response curve.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Fluorescence-Based Dye Uptake Assay for P2X7 Receptor Activity
Activation of the P2X7 receptor leads to the formation of a large pore in the cell membrane, allowing the passage of molecules up to 900 Da.[9] This property can be exploited in a fluorescence-based assay using dyes like YO-PRO-1, which fluoresce upon binding to intracellular nucleic acids.
Objective: To screen for and characterize P2X7 receptor antagonists by measuring their ability to inhibit ATP-induced uptake of a fluorescent dye.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor.
-
96-well black, clear-bottom plates.
-
Assay buffer: 147 mM NaCl, 10 mM HEPES, 13 mM D-glucose, 2 mM CaCl2, 2 mM KCl, 1 mM MgCl2; pH 7.3.
-
YO-PRO-1 iodide solution.
-
ATP solution.
-
Test compounds (potential antagonists).
-
Fluorescence plate reader.
Procedure:
-
Seed HEK293-hP2X7 cells into 96-well plates and culture overnight.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add YO-PRO-1 dye to a final concentration of 1-5 µM.
-
Add ATP to a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 491 nm and 509 nm for YO-PRO-1) at regular intervals for 15-30 minutes.
-
Calculate the rate of dye uptake from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each antagonist concentration relative to the control (ATP alone).
-
Generate concentration-response curves and calculate IC50 values.
IL-1β Release Assay
The activation of P2X7 receptors on immune cells, such as macrophages, triggers the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This assay quantifies the amount of released IL-1β to assess the inhibitory effect of test compounds.
Objective: To evaluate the efficacy of P2X7 antagonists in a more physiologically relevant setting by measuring their ability to block ATP-induced IL-1β release from immune cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
LPS (Lipopolysaccharide).
-
ATP.
-
Test compounds.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for human IL-1β.
-
Cell culture plates.
Procedure:
-
Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 4 hours) to induce the expression of pro-IL-1β.
-
Wash the cells to remove the LPS.
-
Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes.
-
Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate P2X7 receptors and induce IL-1β release.
-
Collect the cell supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Generate concentration-response curves and calculate the IC50 values for the inhibition of IL-1β release.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in P2X receptor biology and pharmacology.
Caption: P2X Receptor Signaling Pathway
Caption: P2X Inhibitor Screening Workflow
Conclusion
The field of P2X receptor pharmacology has evolved significantly from the broad-spectrum antagonist PPADS to a new era of highly potent and selective inhibitors. Newer generation compounds like Gefapixant, Sivopixant, and A-740003 offer researchers and drug developers powerful tools to dissect the specific roles of P2X subtypes in health and disease. The enhanced selectivity of these novel inhibitors holds the promise of more effective and safer therapeutics for a range of conditions, including chronic cough, neuropathic pain, and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of the next generation of P2X-targeted drugs.
References
- 1. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and antagonists acting at P2X receptors: selectivity profiles and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 10. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PPADS Specificity: A Comparative Guide Using P2X Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has long been utilized as a non-selective antagonist for P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP. Understanding its specificity across the seven P2X subtypes is crucial for interpreting experimental results and for the development of more targeted therapeutics. The advent of P2X knockout mouse models has provided an invaluable tool to dissect the precise contribution of each receptor subtype to a given physiological or pathological process and to validate the specificity of antagonists like PPADS.
This guide provides an objective comparison of PPADS's performance in wild-type versus various P2X knockout models, supported by experimental data.
Comparative Efficacy of PPADS across P2X Receptor Subtypes
The following table summarizes the inhibitory concentrations (IC50) of PPADS for various human P2X receptor subtypes, providing a baseline for its varied affinity.
| P2X Subtype | PPADS IC50 (µM) |
| hP2X1 | ~1 - 3 |
| hP2X2 | ~1 - 3 |
| hP2X3 | ~1 - 3 |
| hP2X4 | ~30 |
| hP2X5 | ~1 - 3 |
| hP2X7 | ~1 - 3 |
P2X Receptor Signaling Pathway
The binding of ATP to P2X receptors triggers the opening of a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. This depolarization and increase in intracellular calcium concentration initiate various downstream cellular responses.
Figure 1. Simplified P2X receptor signaling pathway.
Experimental Validation of PPADS Specificity in P2X Knockout Models
The following sections detail the experimental evidence for PPADS's activity in wild-type versus specific P2X knockout models.
P2X1 and P2X4 Knockout Models
Studies on macrophages from P2X1 and P2X4 knockout mice have helped to distinguish the contributions of these subtypes to ATP-induced currents and the effect of PPADS.
| Genotype | ATP-induced Current Characteristics | Effect of PPADS (10 µM) |
| Wild-type | Fast, rapidly decaying current followed by a smaller, more slowly decaying current. | Blocks the fast current; the slow, PPADS-resistant current remains. |
| P2X1 (-/-) | Only a small, slowly decaying current is present. | No significant effect on the remaining slow current. |
| P2X4 (-/-) | Fast, rapidly decaying current is present, but the slow component is absent. | Blocks the fast current. |
Data sourced from a study on mouse peritoneal macrophages.
P2X2 Knockout Model
P2X3 Knockout Model
The role of P2X3 receptors in sensory neurotransmission and the effect of PPADS have been investigated in the context of bladder function.
| Genotype | Response to Bladder Distension | Effect of PPADS (300 µM) in Wild-type |
| Wild-type | Increased pelvic afferent nerve activity. | Reduces the neural response to bladder distension. |
| P2X3 (-/-) | No significant increase in pelvic afferent nerve activity in response to ATP or α,β-meATP. | N/A |
Data sourced from a study on mouse bladder–nerve preparations.
P2X7 Knockout Model
Direct quantitative comparisons of PPADS's effects on ATP-induced responses in P2X7 knockout models versus wild-type controls are not extensively documented in the readily available literature. However, P2X7 knockout mice have been instrumental in confirming the role of this receptor in various pathological states, and studies on wild-type cells provide an indication of PPADS's potency at this subtype.
Experimental Protocols
Whole-Cell Electrophysiology
Objective: To measure ATP-induced currents and their inhibition by PPADS in isolated cells from wild-type and knockout mice.
-
Cell Preparation: Isolate relevant cells (e.g., macrophages, neurons) from wild-type and P2X knockout mice.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution typically containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with KOH.
-
External Solution: The standard external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Drug Application: ATP and PPADS are applied via a rapid solution exchange system. To determine the IC50 of PPADS, cells are pre-incubated with varying concentrations of PPADS for a set period (e.g., 2-5 minutes) before co-application with a fixed concentration of ATP (typically the EC50 concentration).
-
Data Analysis: ATP-evoked currents are recorded and their amplitudes are measured. The percentage of inhibition by PPADS at each concentration is calculated and plotted to determine the IC50 value.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to ATP and its modulation by PPADS.
-
Cell Preparation and Dye Loading: Cells from wild-type and knockout mice are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Imaging Setup: A fluorescence microscopy system equipped with a light source, appropriate filters, and a sensitive camera is used.
-
Experimental Procedure: After dye loading, the cells are washed and perfused with the external solution. Baseline fluorescence is recorded before the application of ATP. To test the effect of PPADS, cells are pre-incubated with the antagonist before stimulation with ATP.
-
Data Analysis: The change in fluorescence intensity, representing the change in [Ca2+]i, is recorded over time. The peak response to ATP in the presence and absence of PPADS is compared to determine the degree of inhibition.
Experimental Workflow for Validating Antagonist Specificity
The following diagram illustrates a general workflow for validating the specificity of a P2X receptor antagonist using knockout models.
Figure 2. General workflow for validating P2X antagonist specificity.
Conclusion
The use of P2X knockout models is indispensable for accurately defining the specificity of antagonists like PPADS. The data presented here demonstrates that the effect of PPADS is significantly altered or absent in mice lacking specific P2X receptor subtypes, providing strong evidence for its on-target activity. While PPADS remains a valuable, albeit non-selective, tool in purinergic signaling research, these findings underscore the importance of using knockout models to validate pharmacological data and to precisely identify the receptor subtypes involved in cellular responses to ATP. Further studies providing direct quantitative comparisons of PPADS's effects in P2X2 and P2X7 knockout models would further enhance our understanding of its pharmacological profile.
References
PPADS vs. TNP-ATP: A Comparative Analysis of Potency and Selectivity as P2X Receptor Antagonists
In the field of purinergic signaling research, the antagonists Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) are frequently utilized tools for the characterization of P2X receptors. However, their efficacy and specificity differ significantly, influencing experimental design and data interpretation. This guide provides a detailed comparison of the potency and selectivity of PPADS and TNP-ATP, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their studies.
Data Presentation: Potency and Selectivity
The inhibitory potency of PPADS and TNP-ATP across various P2X receptor subtypes is summarized in the table below. The data, presented as IC50 values, highlight the superior potency and selectivity of TNP-ATP for specific P2X receptor subtypes.
| P2X Receptor Subtype | PPADS IC50 | TNP-ATP IC50 | References |
| P2X1 | ~1-2.6 µM | ~6 nM | [1],[2] |
| P2X2 | ~1-2.6 µM | >1 µM | [1], |
| P2X3 | ~1-2.6 µM | ~0.9 nM | [1],[2] |
| P2X2/3 | Not widely reported | ~7 nM | [2] |
| P2X4 | ~30-42 µM | ~17-93 µM | [3],[2] |
| P2X5 | ~1-2.6 µM | Not widely reported | [1] |
| P2X7 | ~1-3 µM | >1 µM | [3], |
Key Observations:
-
Potency: TNP-ATP exhibits significantly higher potency, with IC50 values in the low nanomolar range for P2X1, P2X3, and heteromeric P2X2/3 receptors.[2] In contrast, PPADS generally displays potency in the micromolar range.[1]
-
Selectivity: TNP-ATP demonstrates remarkable selectivity, particularly for P2X1, P2X3, and P2X2/3 receptors, with over 1000-fold greater potency for these subtypes compared to P2X2, P2X4, and P2X7 receptors.[2] PPADS is considered a non-selective P2X receptor antagonist and has also been shown to inhibit some P2Y receptors, complicating its use in systems with multiple purinergic receptor subtypes.[4]
Experimental Protocols
The determination of antagonist potency is primarily achieved through electrophysiological and calcium imaging techniques. Below are detailed methodologies for these key experiments.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X receptors in response to an agonist, and the subsequent inhibition by an antagonist.
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced currents.
Materials:
-
Cells expressing the P2X receptor subtype of interest (e.g., HEK293 cells)
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 KCl, pH 7.3
-
Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3
-
Agonist (e.g., ATP or α,β-methylene ATP)
-
Antagonist (PPADS or TNP-ATP)
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Culture cells expressing the target P2X receptor on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a specific concentration of the agonist to elicit a maximal or near-maximal current response.
-
After the current returns to baseline, pre-apply the antagonist at a specific concentration for a set duration (e.g., 2 minutes).
-
Co-apply the agonist and antagonist and record the resulting current.
-
Repeat steps 5-7 with a range of antagonist concentrations.
-
Analyze the data by normalizing the inhibited current to the control agonist-induced current and plot the concentration-response curve to determine the IC50 value.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) upon P2X receptor activation, which is a downstream consequence of ion channel opening.
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing the P2X receptor subtype of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Agonist (e.g., ATP)
-
Antagonist (PPADS or TNP-ATP)
-
Fluorescence microscope with a camera and imaging software
Procedure:
-
Seed cells expressing the target P2X receptor in a multi-well plate or on glass-bottom dishes.
-
Load the cells with a fluorescent calcium indicator by incubating them in a solution containing the dye.
-
Wash the cells to remove excess dye and replace with a physiological salt solution.
-
Acquire a baseline fluorescence reading.
-
Apply a specific concentration of the agonist and record the change in fluorescence, which corresponds to an increase in [Ca2+]i.
-
After the signal returns to baseline, incubate the cells with the antagonist at a specific concentration.
-
Apply the agonist in the presence of the antagonist and record the fluorescence response.
-
Repeat steps 5-7 with a range of antagonist concentrations.
-
Analyze the data by quantifying the change in fluorescence and plotting the concentration-response curve to calculate the IC50 value.
Mandatory Visualization
Caption: P2X receptor activation and inhibition pathway.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
"Evaluating the advantages of PPADS over non-selective purinergic blockers"
In the intricate world of purinergic signaling, the ability to selectively block specific receptor subtypes is paramount for elucidating their physiological roles and for developing targeted therapeutics. For years, researchers relied on broad-spectrum antagonists like suramin, which, while useful, often produced ambiguous results due to their lack of specificity. The development of Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) marked a significant step forward, offering a more refined tool for dissecting the contributions of P2 purinergic receptors. This guide provides a detailed comparison of PPADS against older, non-selective blockers, supported by experimental data and protocols.
Comparative Analysis: PPADS vs. Non-Selective Blockers
The primary advantages of PPADS over traditional non-selective purinergic blockers such as suramin lie in its distinct selectivity profile, mechanism of action, and reduced off-target effects. While not perfectly selective, PPADS allows for a greater degree of differentiation between purinergic receptor subtypes than its predecessors.
Initially proposed as a selective P2X receptor antagonist, subsequent studies revealed that PPADS also antagonizes certain P2Y receptors, but crucially, not all of them.[1][2] For instance, it effectively blocks P2Y1 receptors but has little to no effect on P2U (P2Y2/P2Y4) receptors.[1][3][4] This contrasts sharply with suramin, which exhibits broad, non-selective antagonism across many P2X and P2Y subtypes, along with numerous non-purinergic targets.[5][6]
PPADS exhibits a complex, noncompetitive mechanism of action at many P2X receptors, acting at an allosteric site to produce a long-lasting inhibition.[7][8] This is different from a simple competitive antagonism and provides a unique mode of receptor modulation. Furthermore, PPADS has been shown to be relatively selective for P2 receptors, with negligible activity at α1 adrenergic, muscarinic (M2, M3), histamine H1, or adenosine A1 receptors.[2][9]
Data Presentation
The following tables summarize the quantitative differences in antagonist potency and selectivity between PPADS and the archetypal non-selective blocker, suramin.
Table 1: Comparative Antagonist Potency (IC50 / pA2 Values)
| Receptor Subtype | PPADS | Suramin |
| P2X1 | ~68 nM (IC50)[10] | Low micromolar range |
| P2X2 | Low micromolar range[11] | Weak antagonist[11] |
| P2X3 | ~214 nM (IC50)[10] | Low micromolar range |
| P2X4 | ~34-42 µM (IC50)[12] | Ineffective up to 100 µM[12] |
| P2X5 | Active antagonist[13] | Active antagonist |
| P2X7 | Active antagonist[11][13] | Active antagonist |
| P2Y1 | Apparent pA2 ~5.98[14] | pA2 ~5.77[14] |
| P2Y2 (P2U) | No effect up to 30 µM[3][14] | Apparent pA2 ~4.32 (less potent)[3][14] |
| P2Y4 | Active antagonist[13] | Active antagonist |
| P2Y12 | Weak antagonist | Active antagonist |
Note: Values are approximate and can vary based on the experimental system (e.g., species, recombinant vs. native receptors). IC50 represents the concentration causing 50% inhibition, while pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Table 2: Selectivity and Off-Target Profile
| Compound | Primary Purinergic Targets | Known Off-Target Effects / Limitations |
| PPADS | P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, P2Y4[11][13] | Inhibits ecto-ATPase activity, complicating interpretation[15]. Reversible competitive antagonist of the NAADP receptor[10]. |
| Suramin | Broadly non-selective across most P2X and P2Y subtypes[5] | Inhibits G-proteins, various enzymes (e.g., reverse transcriptase), and other receptors. Low potency and stability[6][16]. |
Signaling Pathway Diagrams
To understand the action of these antagonists, it is essential to visualize the signaling pathways they modulate.
Caption: Simplified signaling pathway for ionotropic P2X receptors.
Caption: Gq-coupled signaling pathway for metabotropic P2Y receptors.
Experimental Protocols
The data presented above are typically generated using a combination of electrophysiological, imaging, and biochemical assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channels like P2X receptors.
-
Objective: To measure ATP-activated currents in single cells and assess their inhibition by antagonists.
-
Methodology:
-
Cell Preparation: Culture cells expressing the P2X receptor of interest (e.g., HEK293 cells or primary neurons) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an extracellular solution.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaseal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply the P2X agonist (e.g., ATP) via a rapid perfusion system to evoke an inward current.
-
Antagonist Application: To determine IC50 values, pre-incubate the cell with varying concentrations of the antagonist (e.g., PPADS) for a set duration before co-applying it with the agonist.
-
Analysis: Measure the peak current amplitude in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a concentration-response curve to calculate the IC50.[7][8]
-
Calcium Imaging Assay
This method is used to measure changes in intracellular calcium ([Ca2+]i), a common downstream signal for both P2X and Gq-coupled P2Y receptors.
-
Objective: To quantify agonist-induced increases in [Ca2+]i and their blockade by antagonists.
-
Methodology:
-
Cell Plating: Seed cells expressing the purinergic receptor of interest in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The "AM" ester group allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells to remove excess dye and allow time for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.
-
Antagonist Incubation: Add various concentrations of the antagonist (PPADS or suramin) to the wells and incubate for a specific period.
-
Measurement: Place the plate in a fluorescence microplate reader or a microscope equipped for live-cell imaging. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject the agonist (e.g., ATP, UTP, or 2MeSATP) into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Analysis: The increase in fluorescence corresponds to an increase in [Ca2+]i. Calculate the response magnitude (e.g., peak fluorescence) and determine the inhibitory effect of the antagonist at each concentration to generate an IC50 curve.[1][4]
-
Caption: Typical workflow for a calcium imaging-based antagonist screening assay.
Conclusion
PPADS represents a significant refinement over broadly non-selective purinergic blockers like suramin. Its key advantages include a more defined selectivity profile, particularly its ability to distinguish between P2Y1 and P2Y2/P2U receptors, and a cleaner off-target profile. While it is not a perfectly selective compound and its effects on ectonucleotidases must be considered, PPADS provides researchers with a more precise tool to investigate the complex roles of specific P2 receptor families. For drug development professionals, the structure-activity relationships derived from PPADS and its analogs have been instrumental in guiding the design of the next generation of highly potent and subtype-selective purinergic modulators.[15]
References
- 1. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPADS - Wikipedia [en.wikipedia.org]
- 3. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. The bumpy road of purinergic inhibitors to clinical application in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. PPADS selectively antagonizes P2X-purinoceptor-mediated responses in the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid
For Immediate Reference: Key Safety and Disposal Information
The following provides a comprehensive guide for the proper and safe disposal of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid, a compound also known as Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.
I. Understanding the Compound's Hazard Profile
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling the compound, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 respirator is recommended[2].
III. Step-by-Step Disposal Protocol
Waste material must be disposed of in accordance with all applicable national, state, and local regulations[3][4]. Do not mix this chemical with other waste streams.
-
Containerization:
-
Keep the waste chemical in its original, clearly labeled container whenever possible[3][4].
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. Ensure the new container is sealed tightly to prevent leaks or spills. Polyethylene or polypropylene containers are suitable options[1].
-
-
Waste Collection:
-
Solid Waste: Collect any solid waste in a designated, labeled hazardous waste container. Avoid generating dust during transfer[1].
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed container designated for hazardous chemical waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the full chemical name and any available hazard information to the disposal company.
-
IV. Accidental Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Cleanup:
-
For Dry Spills:
-
Gently sweep or scoop the material to avoid creating dust.
-
Place the collected material into a sealed, labeled container for disposal[1].
-
-
For Wet Spills:
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Carefully collect the absorbed material and place it in a sealed, labeled container.
-
-
Decontamination:
-
Wash the spill area thoroughly with soap and large amounts of water.
-
Prevent the runoff from entering drains or waterways[1].
-
-
V. Quantitative Data Summary
There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. It is recommended to consult with your local environmental regulatory agency for any specific disposal restrictions.
| Parameter | Value | Source |
| Disposal Concentration Limits | Not Available | - |
| Reportable Quantities | Not Available | - |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid.
Caption: Disposal workflow for the subject chemical.
References
Essential Safety and Operational Guide for Handling 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid (CAS RN: 149017-66-3). Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from data on structurally related chemicals, including sulfonic acids, azo dyes, and benzenedisulfonic acid derivatives.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its structural components (sulfonic acid and azo dye).
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be close-fitting and impact-resistant to protect against splashes.[1][2] A face shield provides an additional layer of protection for the entire face. |
| Skin/Body | Chemical-Resistant Apron or Lab Coat, Safety Shoes | An apron made of PVC or neoprene is recommended.[1] Chemical-resistant clothing and boots are essential to prevent skin contact.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or natural rubber gloves are recommended for prolonged contact with sulfonic acids.[1][4] Always check with the glove manufacturer for specific chemical compatibility and breakthrough times. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator with acid gas cartridges if working in an area with inadequate ventilation or when there is a risk of aerosol formation.[1][4][5] All respirator use must comply with a comprehensive respiratory protection program.[5] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is paramount to ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a fully functional emergency shower and eyewash station are readily accessible in the immediate work area.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust or aerosols.
-
In Case of Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[1]
-
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling the compound. Decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this chemical and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2] The degradation of azo dyes can lead to the formation of toxic aromatic amines, making proper disposal essential.[6][7]
Visualization of Workflow
The following diagram illustrates the logical workflow for safely handling 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 3. capitalresin.com [capitalresin.com]
- 4. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 5. publicportal.fmi.com [publicportal.fmi.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ijrar.org [ijrar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
